Product packaging for Pentixafor(Cat. No.:CAS No. 1341207-62-2)

Pentixafor

Cat. No.: B1454180
CAS No.: 1341207-62-2
M. Wt: 1221.4 g/mol
InChI Key: OSUJVKAXNLHVRB-HUMWUIFSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PentixaFor is a high-affinity cyclic pentapeptide that targets the C-X-C chemokine receptor 4 (CXCR4), a G protein-coupled receptor with a pivotal role in the bone marrow microenvironment and disease pathogenesis . Its primary research application is as a precursor for radiolabeled imaging agents, such as [⁶⁸Ga]Ga-PentixaFor, used in positron emission tomography/computed tomography (PET/CT) for the non-invasive visualization of CXCR4 expression . In the field of endocrine research, CXCR4 is highly expressed in aldosterone-producing adenomas (APAs), making this compound a valuable tool for subtyping Primary Aldosteronism, a common cause of secondary hypertension . Clinical studies have demonstrated that [⁶⁸Ga]Ga-PentixaFor PET/CT can differentiate unilateral from bilateral disease with high specificity (up to 100%) and sensitivity (up to 89.74%), offering a potential non-invasive alternative to the invasive gold standard, adrenal venous sampling (AVS) . This imaging technique shows significant promise for guiding surgical decision-making and predicting postoperative outcomes in patients . In oncology, CXCR4 is overexpressed in a range of aggressive hematological malignancies, such as acute myeloid leukemia, multiple myeloma, and large B-cell lymphoma, as well as in some solid tumors, where it drives tumor growth and metastasis . Radiolabeled this compound enables in-vivo assessment of CXCR4 expression kinetics, which is crucial for patient stratification and theranostic applications. The theranostic paradigm is advanced with [¹⁷⁷Lu]Lu-PentixaTher, a matched therapeutic agent that has shown initial signs of therapeutic activity in first-in-human studies in bladder cancer, further validating CXCR4 as a clinically relevant target . For research use, automated, good manufacturing practice (GMP)-compliant radiosynthesis methods for [⁶⁸Ga]Ga-PentixaFor have been established on platforms like the Modular Lab PharmTracer, ensuring high radiochemical purity (>95%) and stability for reliable experimental results . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H80N14O14 B1454180 Pentixafor CAS No. 1341207-62-2

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H80N14O14/c1-70-49(9-5-20-63-55(84)43-16-10-40(11-17-43)33-65-51(77)35-71-22-24-72(36-52(78)79)26-28-74(38-54(82)83)29-27-73(25-23-71)37-53(80)81)58(87)68-46(8-4-21-64-60(61)62)57(86)69-47(32-41-12-15-42-6-2-3-7-44(42)30-41)56(85)66-34-50(76)67-48(59(70)88)31-39-13-18-45(75)19-14-39/h2-3,6-7,10-19,30,46-49,75H,4-5,8-9,20-29,31-38H2,1H3,(H,63,84)(H,65,77)(H,66,85)(H,67,76)(H,68,87)(H,69,86)(H,78,79)(H,80,81)(H,82,83)(H4,61,62,64)/t46-,47-,48+,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUJVKAXNLHVRB-HUMWUIFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC=C(C=C2)O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H80N14O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341207-62-2
Record name Pentixafor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341207622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOCLATIXAFORTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOZ93UY3AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Basis and Mechanism of Action of Pentixafor

The Chemokine Receptor CXCR4: Structure and Function

CXCR4 is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by a structure comprising seven transmembrane helices. frontiersin.orgrcsb.orgmdpi.com It is a 352 amino acid protein with an extracellular N-terminal domain, three extracellular loops (ECL), three intracellular loops (ICL), and an intracellular C-terminal domain. frontiersin.org The receptor can exist as a monomer, dimer, or higher-order oligomer in the plasma membrane. frontiersin.org Crystal structures of CXCR4 bound to ligands reveal a homodimer with an interface involving helices V and VI, which may be involved in regulating signaling. frontiersin.orgnih.gov The extracellular domain, including the N-terminus and the second extracellular loop, is critical for ligand binding. mdpi.comnih.gov Two disulfide bonds on the extracellular side are crucial for ligand binding by constraining ECL2 and the N-terminal segment, shaping the entrance to the binding pocket. nih.gov

CXCR4's primary natural ligand is stromal cell-derived factor-1 (SDF-1), also known as C-X-C motif ligand 12 (CXCL12). rcsb.orgnih.govmdpi.comresearchgate.net The binding of CXCL12 to CXCR4 triggers multiple signaling pathways, including the activation of G protein subunits and downstream mobilization of Ca²⁺, as well as the PI3K/Akt, PLC, and ERK1/2 pathways. frontiersin.orgfrontiersin.org These pathways are involved in processes such as gene transcription, cell migration, proliferation, and survival. frontiersin.orgfrontiersin.org CXCR4 oligomerization can also activate the G-protein independent JAK/STAT pathway. frontiersin.orgfrontiersin.org β-arrestins are recruited following GRK phosphorylation of CXCR4 and mediate its internalization. frontiersin.orgfrontiersin.org While CXCL12 was historically considered the sole ligand, recent evidence suggests that ubiquitin can also function as a natural ligand for CXCR4. researchgate.netnih.gov

Role in Physiological Processes (e.g., Hematopoiesis, Stem Cell Migration, Angiogenesis)

The CXCL12/CXCR4 axis plays essential roles in numerous physiological processes throughout development and adulthood. It is critical for orchestrating cell migration, hematopoiesis, and cell homing and retention in the bone marrow. frontiersin.orgnih.govmdpi.comfrontiersin.org In the bone marrow, CXCL12 is highly expressed by stromal cells, regulating the homing and migration of hematopoietic stem cells and their progenitors. nih.govmdpi.comnih.gov Outside the bone marrow, SDF-1 can recruit CXCR4-positive cells from the bone marrow. mdpi.com

The SDF-1/CXCR4 axis is also implicated in the maintenance and differentiation of stem cells, with tissue-derived stem cells being associated with its activity. mdpi.com It influences the migration of neural stem cells during injury and inflammation, contributing to tissue repair. mdpi.com

Beyond hematopoiesis and stem cell migration, the CXCL12/CXCR4 axis is involved in angiogenesis, the formation of new blood vessels. nih.govresearchgate.netfrontiersin.org CXCL12 possesses angiogenic properties and the CXCR4 receptor can induce tumor angiogenesis by inducing vascular endothelial growth factor (VEGF) through the PI3K/AKT pathway. nih.govfrontiersin.org Endothelial progenitor cells (EPCs), which express high levels of CXCR4, are recruited to sites of neovascularization and differentiate into mature endothelial cells. ahajournals.orgresearchgate.net

Aberrant Expression and Upregulation in Disease States

While CXCR4 expression is low or absent in many healthy tissues, it is frequently overexpressed in various disease states, most notably in cancer and inflammatory conditions. frontiersin.orgnih.govfrontiersin.orgnih.gov This aberrant expression is linked to disease progression and severity. nih.govfrontiersin.orgnih.gov

In cancer, CXCR4 is considered the most widely expressed chemokine receptor, found in over 23 different types of human cancers, including breast, prostate, lung, colon, pancreatic, and melanoma. nih.govnih.govdovepress.comnih.gov Overexpression of CXCR4 in malignant cells can be induced by various factors, including hypoxia-inducible factor (HIF)-1α, growth factors like VEGF and epidermal growth factor (EGF), and certain transcription factors. frontiersin.orgnih.gov This upregulation is associated with enhanced cell migration, proliferation, invasion, angiogenesis, and metastasis. frontiersin.orgnih.govdovepress.comtandfonline.com Cancer cells are thought to hijack the CXCL12/CXCR4 axis to facilitate their spread to distant organs, as CXCL12 is highly expressed in common metastatic sites such as the bone marrow, liver, lungs, and brain. researchgate.netdovepress.comnih.gov High CXCR4 expression is often correlated with poor prognosis and reduced survival in cancer patients. nih.govnih.govdovepress.comnih.gov

CXCR4 expression is also altered in inflammatory conditions. ontosight.aifrontiersin.orgnih.gov For instance, [⁶⁸Ga]Pentixafor uptake has been observed in macrophage-rich regions of atherosclerotic plaques, indicating CXCR4's involvement in inflammation within cardiovascular disease. thno.org

The aberrant regulation of CXCR4 in cancer can involve genetic and epigenetic mechanisms, including aberrant microRNA-CXCR4 interactions and promoter hyper/hypo methylation. nih.govtandfonline.com

This compound as a Selective CXCR4 Ligand and Antagonist

This compound is a synthetic, cyclic pentapeptide analog of CXCL12 that functions as a selective CXCR4 chemokine receptor antagonist. ontosight.ainih.govmedkoo.com It is designed to bind specifically to the CXCR4 receptor, thereby blocking the binding of its natural ligand, CXCL12. ontosight.airesearchgate.net This antagonistic action disrupts the CXCL12/CXCR4 signaling pathway. researchgate.net

When used as a radiotracer, such as [⁶⁸Ga]this compound, the this compound moiety targets and binds to CXCR4-expressing cells. nih.govmedkoo.com This selective binding allows for the visualization and quantification of CXCR4 expression in vivo using PET imaging. ontosight.ainih.gov Studies have demonstrated the high affinity and specificity of this compound-based radiotracers for human CXCR4. thno.orgresearchgate.net For example, [⁶⁸Ga]this compound has shown high and specific uptake in CXCR4-expressing human cancer cell lines, accurately reflecting CXCR4 expression levels. researchgate.net

While this compound exhibits high affinity for human CXCR4 (approximately 5 nM for the gallium complex), its affinity for murine CXCR4 is considerably lower (IC₅₀ > 1000 nM). mdpi.commdpi.com This difference is important in preclinical studies using mouse models. mdpi.commdpi.com

Mechanism of Radiotracer Binding and Cellular Internalization

The mechanism of action for this compound-based radiotracers, such as [⁶⁸Ga]this compound, involves specific binding to the CXCR4 receptor on the surface of target cells. nih.govmedkoo.com Following binding, the radiotracer can be internalized into the cell. thno.org This internalization is a crucial aspect for both imaging and potential therapeutic applications, as it allows for the accumulation of the radioisotope within the target cells.

Studies investigating the binding and internalization kinetics of this compound-based radiotracers have shown rapid cellular uptake. thno.org For instance, [¹⁷⁷Lu]Pentixather, a related compound, demonstrates rapid cellular uptake kinetics in Daudi lymphoma cells. thno.org The total cellular tracer uptake (binding + internalization) is specific to CXCR4 expression and can be inhibited by the presence of excess unlabeled competitor like AMD3100, a known CXCR4 antagonist. thno.orgresearchgate.netthno.org

The internalization efficiency can vary between different this compound-based radiotracers and may not always directly correlate with binding affinity. thno.orgd-nb.info For example, while a NOTA-analog of this compound showed enhanced CXCR4 affinity in vitro, its internalization efficiency was substantially decreased compared to [⁶⁸Ga]this compound. d-nb.info This highlights the complex interplay between ligand structure, binding, and subsequent cellular processing.

The binding of [⁶⁸Ga]this compound and its subsequent internalization are influenced by the expression levels of CXCR4 on the cell surface. dntb.gov.ua Higher CXCR4 expression generally leads to increased radiotracer uptake. dntb.gov.ua The internalized radiotracer accumulates within the cells, allowing for detection via PET imaging. nih.gov

Data Table: CXCR4 Expression in Selected Cancer Types

Cancer TypeCXCR4 Overexpression FrequencyAssociation with PrognosisSource Indices
Breast CancerFrequently overexpressedPoor prognosis nih.govnih.govdovepress.comnih.gov
Colorectal CancerFrequently overexpressedPoor prognosis nih.govnih.gov
Esophageal CancerFrequently overexpressedPoor prognosis nih.gov
Hematological MalignancyFrequently overexpressedPoor prognosis nih.gov
Liver CancerFrequently overexpressedPoor prognosis nih.gov
Lung CancerFrequently overexpressedPoor prognosis nih.govdovepress.comnih.govthno.org
MelanomaFrequently overexpressedPoor prognosis nih.govnih.gov
Ovarian CancerFrequently overexpressedPoor prognosis dovepress.comnih.govresearchgate.net
Pancreatic CancerFrequently overexpressedPoor prognosis nih.govnih.gov
Prostate CancerFrequently overexpressedPoor prognosis nih.govdovepress.comnih.gov
Renal CancerFrequently overexpressedPoor prognosis nih.govdovepress.comnih.gov

Note: This table is based on research findings discussed in the provided text snippets and serves as a summary of reported associations. The frequency and prognostic impact of CXCR4 overexpression can vary depending on the specific study, methodology, and patient cohort.

Preclinical Research and Development of Pentixafor

In Vitro Characterization

In vitro studies are crucial for understanding the fundamental interactions between Pentixafor and the CXCR4 receptor at the cellular level. These studies typically involve assessing the compound's affinity and specificity for the receptor, as well as the kinetics of its internalization and externalization in relevant cell lines.

Receptor Affinity and Binding Specificity Studies (e.g., IC50 determination)

Receptor affinity studies, often quantified by the half-maximal inhibitory concentration (IC50), determine how strongly this compound binds to the CXCR4 receptor. Competitive binding assays are commonly used for this purpose, often utilizing radiolabeled ligands like [¹²⁵I]FC-131 or [¹²⁵I]CPCR4.3. nih.govd-nb.infomdpi.comresearchgate.netthno.orgnih.gov

Studies have shown that [natGa]Ga-Pentixafor exhibits high affinity for human CXCR4, with an approximate IC50 value of 25 nM as determined by displacement studies using [¹²⁵I]FC-131. mdpi.com In contrast, its affinity for mouse CXCR4 is significantly lower, with an IC50 value greater than 1000 nM. mdpi.comthno.orgnih.gov This differential binding affinity is important to consider when interpreting results from mouse xenograft models, as [⁶⁸Ga]Ga-Pentixafor primarily binds to the human CXCR4 expressed by the xenografted cells rather than the murine host tissue. nih.govembopress.org

Binding specificity is typically assessed by co-incubating cells with the radiolabeled this compound and an excess of a known CXCR4 antagonist, such as AMD3100 (Plerixafor). mdpi.comresearchgate.netnih.govembopress.orgnih.govresearchgate.net A significant reduction in radiotracer binding in the presence of the antagonist confirms specific binding to CXCR4. In vitro binding studies using human colon cancer cell lines like HT29 have demonstrated specific membrane binding of [⁶⁸Ga]Ga-Pentixafor. mdpi.comnih.govresearchgate.net

Internalization and Externalization Kinetics in Cell Lines

Internalization kinetics evaluate how readily the radiolabeled this compound is taken up into the cell after binding to the surface CXCR4 receptors. Externalization kinetics, or efflux studies, assess the rate at which the internalized tracer is released from the cell. These processes influence the retention of the radiotracer within the target tissue, which is crucial for imaging contrast and potential therapeutic applications.

Studies using CXCR4-transfected cell lines, such as Chem-1 cells, have been employed to investigate the internalization and efflux of this compound and its analogs. nih.govd-nb.infonih.govunil.ch For instance, one study compared the internalization efficiency of [⁶⁸Ga]this compound and its NOTA-conjugated analog, [⁶⁸Ga]NOTA-pentixafor, in CXCR4-positive Chem-1 cells. It was found that 53.3% of the total cellular activity was internalized for [⁶⁸Ga]this compound, while only 17.5% was internalized for [⁶⁸Ga]NOTA-pentixafor, indicating a substantially decreased internalization efficiency for the latter. nih.govnih.govd-nb.info Cell efflux studies with [⁶⁸Ga]NOTA-pentixafor showed limited cellular retention, with 44.4% and 22.7% of the initial cellular activity retained after 0.5 and 1 hour, respectively. nih.govd-nb.info

Another study investigating [¹⁷⁷Lu]pentixather, a related compound, in Daudi lymphoma cells observed rapid cellular uptake kinetics, with CXCR4-specific total cellular uptake (binding + internalization) improved compared to [⁶⁸Ga]this compound (6.5 ± 1.1% of added dose for [¹⁷⁷Lu]pentixather vs 4.6 ± 0.6% for [⁶⁸Ga]this compound after 60 min). nih.gov However, only a smaller fraction of the total cellular [¹⁷⁷Lu]pentixather activity (16.6 ± 1.9%) was internalized compared to [⁶⁸Ga]this compound (41.2 ± 14.4%). nih.gov

In Vivo Preclinical Evaluation

In vivo preclinical evaluation of this compound primarily involves using animal models, particularly xenograft models, to assess its targeting capabilities, biodistribution, pharmacokinetics, and imaging performance in a living system.

Xenograft Models for CXCR4 Expression Imaging (e.g., Daudi Lymphoma, Multiple Myeloma, Small Cell Lung Cancer, Colorectal Cancer, Glioblastoma)

Xenograft models, created by implanting human cancer cells into immunocompromised mice, are widely used to evaluate the in vivo targeting of CXCR4 by this compound. Since [⁶⁸Ga]Ga-Pentixafor has high specificity for human CXCR4 and minimal binding to murine CXCR4, these models allow for the assessment of tracer uptake specifically in the human tumor xenografts. nih.govembopress.org

Daudi Lymphoma: Daudi lymphoma xenografts, known for high CXCR4 expression, have been extensively used. snmjournals.orgnih.govnih.govd-nb.inforesearchgate.netresearchgate.netnih.govthno.org Small-animal PET imaging and biodistribution studies in Daudi-tumor bearing mice have demonstrated high uptake of [⁶⁸Ga]this compound in the xenografts, leading to excellent tumor-to-background ratios. snmjournals.orgnih.govd-nb.info For example, studies comparing [⁶⁸Ga]this compound with [⁶⁸Ga]NOTA-pentixafor in Daudi xenografts showed a significantly higher uptake of [⁶⁸Ga]this compound (16.2 ± 3.8 %ID/g at 90 min p.i.) compared to [⁶⁸Ga]NOTA-pentixafor (1.7 ± 0.4 %ID/g). nih.govd-nb.inforesearchgate.net Specificity of uptake in Daudi xenografts has been confirmed by competition experiments where co-injection of a CXCR4 antagonist like AMD3100 significantly reduced tumor uptake. nih.govd-nb.infoembopress.org

Multiple Myeloma (MM): Xenograft models using MM cell lines such as MM.1S and OPM-2, which exhibit strong CXCR4 expression, have shown robust binding to [⁶⁸Ga]Ga-Pentixafor. snmjournals.orgnih.govnih.gov µPET imaging with this compound in mice bearing MM xenografts has detected tumors with high specificity and contrast, and tracer accumulation correlated with CXCR4 cell surface expression in the tumor tissue. nih.gov

Small Cell Lung Cancer (SCLC): CXCR4 is also a relevant target in SCLC. biorxiv.orgresearchgate.netnih.govmdpi.com Studies using SCLC xenografts, such as H69 and DMS273 cell lines, have demonstrated clear delineation of tumors with [⁶⁸Ga]Ga-Pentixafor PET. snmjournals.orgbiorxiv.orgresearchgate.netnih.gov High tumor-to-background ratios have been observed, which were maintained over time. snmjournals.org

Colorectal Cancer (CRC): Preclinical evaluation of [⁶⁸Ga]Ga-Pentixafor for CRC imaging has been conducted using cell binding studies and in ovo chicken chorioallantoic membrane (CAM)-xenograft models. mdpi.comnih.govresearchgate.netresearchgate.net Specific membrane binding and internalization were shown for CXCR4-expressing HT29 cells, but not for HCT116 cells. mdpi.comnih.govresearchgate.net Accordingly, [⁶⁸Ga]Ga-Pentixafor accumulated specifically in CAM-xenografts derived from HT29 cells, with significantly higher uptake compared to HCT116 xenografts. mdpi.comnih.govresearchgate.net This uptake was shown to be specific by blocking studies with AMD3100. mdpi.com

Glioblastoma: While not as extensively documented as hematological malignancies or lung cancer in the provided search results, CXCR4 expression is known in glioblastoma, suggesting potential for this compound imaging in this context, although specific preclinical xenograft data for glioblastoma with this compound were not prominently featured in the search results.

Biodistribution and Pharmacokinetic Studies in Animal Models

Biodistribution studies in animal models provide crucial information on the uptake, distribution, and clearance of this compound in various organs and tissues over time. Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion of the compound.

Studies in mice have shown that [⁶⁸Ga]Ga-Pentixafor typically exhibits high uptake in CXCR4-expressing tumors and certain organs involved in excretion. snmjournals.orgnih.govnih.govd-nb.inforesearchgate.netnih.govembopress.orgthno.orgbiorxiv.orgoncotarget.com For instance, in Daudi xenograft models, high tumor accumulation has been observed. snmjournals.orgnih.govd-nb.info Excretion primarily occurs via the urinary tract, leading to high activity in the kidneys and bladder. thno.orgoncotarget.com Liver uptake can also be observed. nih.govnih.govd-nb.inforesearchgate.netnih.govresearchgate.netbiorxiv.orgoncotarget.com The specific binding of [⁶⁸Ga]Ga-Pentixafor to human CXCR4 means that uptake in murine organs with endogenous CXCR4 expression, such as the spleen, lungs, adrenals, and bone marrow, is typically low in xenograft models. nih.govembopress.org

Biodistribution data for [⁶⁸Ga]this compound in Daudi xenograft bearing SCID mice at 90 min post-injection showed tumor uptake of 16.2 ± 3.8 %ID/g, with uptake in the liver, intestines, and kidneys being 2.0 ± 0.3 %ID/g, 0.7 ± 0.2 %ID/g, and 1.7 ± 0.9 %ID/g, respectively. nih.govd-nb.info

Pharmacokinetic profiles indicate relatively fast clearance from the blood pool, contributing to good tumor-to-background ratios. researchgate.netthno.org Metabolic stability of radiolabeled this compound has also been investigated, with studies on analogs like [⁶⁸Ga]NOTA-pentixafor demonstrating the absence of radiometabolites within the observation period. d-nb.info

Comparative Preclinical Imaging with Other Radiotracers (e.g., [18F]FDG)

Comparing the performance of this compound with other established radiotracers, such as 2-[¹⁸F]FDG ([¹⁸F]FDG), is important to understand its potential advantages and limitations for specific tumor types. [¹⁸F]FDG is a widely used radiotracer that reflects glucose metabolism. mdpi.comnih.gov

Preclinical comparative imaging studies have been conducted in various xenograft models. In multiple myeloma xenografts (MM.1S and OPM-2), [⁶⁸Ga]this compound imaging resulted in markedly higher mean tumor-to-background ratios compared to [¹⁸F]FDG. nih.gov For small cell lung cancer xenografts (H69), the tumor accumulation to background tissues ratio for [⁶⁸Ga]Ga-Pentixafor was higher compared to [¹⁸F]FDG imaging, and this ratio was maintained over time. snmjournals.org In colorectal cancer CAM-xenografts (HT29 and HCT116), [⁶⁸Ga]Ga-Pentixafor accumulated specifically in HT29 grafts, while [¹⁸F]FDG uptake was comparable in both HT29 and HCT116 grafts. mdpi.comnih.govresearchgate.net [¹⁸F]FDG uptake was also found in the kidneys and joints of the chick embryos, while [⁶⁸Ga]Ga-Pentixafor showed distinct accumulation in the heart, liver, and kidneys. mdpi.comnih.govresearchgate.net

In a PC-3 prostate cancer xenograft model, tumor uptake of [⁶⁸Ga]this compound was significantly lower compared to [¹⁸F]FDG (mean %ID/g of 1.8 ± 0.6 for [⁶⁸Ga]this compound vs 5.8 ± 1.2 for [¹⁸F]FDG). oncotarget.com However, the physiological blood pool of [¹⁸F]FDG was much higher. oncotarget.com Both tracers showed liver metabolism and urinary excretion, with high kidney uptake for both, although lower for [⁶⁸Ga]this compound. oncotarget.com

In mantle cell lymphoma, [⁶⁸Ga]this compound PET showed significantly higher sensitivity and markedly higher tumor-to-background ratios compared to [¹⁸F]FDG-PET. thno.org For instance, the mean tumor-to-blood ratio was 4.9 for [⁶⁸Ga]this compound-PET and 2.0 for [¹⁸F]FDG-PET. thno.org

These comparative studies highlight that while [¹⁸F]FDG reflects metabolic activity, this compound provides specific information about CXCR4 expression, which can be particularly advantageous in tumors with variable [¹⁸F]FDG uptake or for evaluating bone marrow involvement where [¹⁸F]FDG uptake can be high physiologically. nih.govthno.org

Table: Preclinical Data Summary

Study TypeModel/Cell LineKey FindingRelevant DataSource
Receptor Affinity (IC50)Human CXCR4 (via [¹²⁵I]FC-131)High affinity for human CXCR4.IC50 ≈ 25 nM for [natGa]Ga-Pentixafor. mdpi.comresearchgate.net
Receptor Affinity (IC50)Mouse CXCR4 (via [¹²⁵I]CPCR4.3)Low affinity for mouse CXCR4.IC50 > 1000 nM for [natGa]Ga-Pentixafor. mdpi.comthno.org
Binding SpecificityHT29 cells (human CRC)Specific membrane binding observed.Reduced binding with CXCR4 antagonist. mdpi.com
Internalization KineticsCXCR4-transfected Chem-1 cellsSignificant internalization of [⁶⁸Ga]this compound.53.3% of total cellular activity internalized for [⁶⁸Ga]this compound. nih.govnih.govd-nb.info
Internalization KineticsDaudi lymphoma cellsRapid cellular uptake kinetics for [¹⁷⁷Lu]pentixather (compared to [⁶⁸Ga]this compound).6.5 ± 1.1% of added dose for [¹⁷⁷Lu]pentixather vs 4.6 ± 0.6% for [⁶⁸Ga]this compound after 60 min. Lower internalization fraction for [¹⁷⁷Lu]pentixather (16.6%) vs [⁶⁸Ga]this compound (41.2%). nih.gov
Xenograft ImagingDaudi Lymphoma (SCID mice)High tumor uptake and excellent tumor-to-background ratios with [⁶⁸Ga]this compound.Tumor uptake: 16.2 ± 3.8 %ID/g (90 min p.i.). Significantly higher than [⁶⁸Ga]NOTA-pentixafor (1.7 ± 0.4 %ID/g). Uptake reduced by AMD3100. snmjournals.orgnih.govnih.govd-nb.infoembopress.org
Xenograft ImagingMultiple Myeloma (MM.1S, OPM-2)High specificity and contrast, correlation with CXCR4 expression.Markedly higher tumor-to-background ratios compared to [¹⁸F]FDG. nih.gov
Xenograft ImagingSmall Cell Lung Cancer (H69, DMS273)Clear tumor delineation and high tumor-to-background ratios.Tumor/background ratio higher than [¹⁸F]FDG, maintained over time. snmjournals.orgbiorxiv.orgresearchgate.netnih.gov
Xenograft ImagingColorectal Cancer (HT29 CAM)Specific accumulation in CXCR4-expressing xenografts.Significantly higher uptake in HT29 vs HCT116 xenografts. Uptake reduced by AMD3100. mdpi.comnih.govresearchgate.net
Xenograft ImagingProstate Cancer (PC-3)Tumor visualization feasible with moderate contrast.Tumor uptake significantly lower than [¹⁸F]FDG (mean %ID/g: 1.8 ± 0.6 vs 5.8 ± 1.2). oncotarget.com
BiodistributionMouse modelsHigh uptake in tumors and excretory organs (kidneys, bladder, liver). Low uptake in murine CXCR4 organs.Tumor (Daudi): 16.2 ± 3.8 %ID/g. Liver: 2.0 ± 0.3 %ID/g. Kidneys: 1.7 ± 0.9 %ID/g (90 min p.i.). nih.govd-nb.infoembopress.orgthno.orgoncotarget.com
Comparative ImagingMultiple Myeloma xenografts[⁶⁸Ga]this compound shows higher tumor-to-background ratios.Markedly higher TBRs for [⁶⁸Ga]this compound vs [¹⁸F]FDG. nih.gov
Comparative ImagingSCLC xenografts[⁶⁸Ga]Ga-Pentixafor shows higher tumor/background ratio.Ratio higher than [¹⁸F]FDG, maintained over time. snmjournals.org
Comparative ImagingCRC CAM-xenograftsDifferential uptake pattern compared to [¹⁸F]FDG.Specific uptake of [⁶⁸Ga]Ga-Pentixafor in HT29; [¹⁸F]FDG uptake comparable in HT29 and HCT116. Different organ distribution observed. mdpi.comnih.govresearchgate.net
Comparative ImagingProstate Cancer (PC-3)Lower tumor uptake but lower blood pool activity for [⁶⁸Ga]this compound vs [¹⁸F]FDG.Mean tumor %ID/g lower for [⁶⁸Ga]this compound. Higher blood pool for [¹⁸F]FDG. Similar liver uptake, lower kidney uptake for [⁶⁸Ga]this compound. oncotarget.com
Comparative ImagingMantle Cell Lymphoma[⁶⁸Ga]this compound shows higher sensitivity and TBRs.Significantly higher sensitivity (100% vs 75.2%) and TBRs (e.g., TBRblood 4.9 vs 2.0) for [⁶⁸Ga]this compound vs [¹⁸F]FDG. thno.org

Interactive Data Table: Receptor Affinity (IC50)

CompoundTarget ReceptorIC50 (nM)Radioligand UsedSource
[natGa]Ga-PentixaforHuman CXCR4~25[¹²⁵I]FC-131 mdpi.comresearchgate.net
[natGa]Ga-PentixaforMouse CXCR4>1000[¹²⁵I]CPCR4.3 mdpi.comthno.org

Interactive Data Table: Internalization Efficiency (Example)

CompoundCell Line% Internalized (of total cellular activity)Source
[⁶⁸Ga]this compoundCXCR4-transfected Chem-153.3 nih.govnih.govd-nb.info
[⁶⁸Ga]NOTA-pentixaforCXCR4-transfected Chem-117.5 nih.govnih.govd-nb.info

Interactive Data Table: Xenograft Tumor Uptake (Example)

CompoundXenograft ModelTime p.i. (min)Uptake (%ID/g)Source
[⁶⁸Ga]this compoundDaudi Lymphoma9016.2 ± 3.8 nih.govd-nb.inforesearchgate.net
[⁶⁸Ga]NOTA-pentixaforDaudi Lymphoma901.7 ± 0.4 nih.govd-nb.inforesearchgate.net
[⁶⁸Ga]this compoundPC-3 Prostate Cancer601.8 ± 0.6 (mean) oncotarget.com
[¹⁸F]FDGPC-3 Prostate Cancer605.8 ± 1.2 (mean) oncotarget.com

Interactive Data Table: Tumor-to-Background Ratios (Example)

CompoundXenograft ModelBackground TissueRatio (Mean)Source
[⁶⁸Ga]this compoundMantle Cell LymphomaBlood4.9 thno.org
[¹⁸F]FDGMantle Cell LymphomaBlood2.0 thno.org

Evaluation of Tumor-to-Background Ratios in Preclinical Models

Evaluation of tumor-to-background ratios (TBRs) is a critical aspect of preclinical assessment for imaging agents like [⁶⁸Ga]this compound. High TBRs indicate specific uptake in tumor tissue compared to surrounding normal tissues, which is essential for clear visualization of lesions using PET.

Preclinical studies in mouse models bearing CXCR4-expressing xenografts have demonstrated favorable tumor-to-background ratios with [⁶⁸Ga]this compound. For instance, in Daudi lymphoma xenograft models, [⁶⁸Ga]this compound showed high tumor accumulation and excellent tumor-to-background ratios compared to most organs nih.gov. At 90 minutes post-injection, reported tumor uptake in Daudi xenografts was significantly higher than uptake in various background tissues nih.gov.

Studies comparing [⁶⁸Ga]this compound with other imaging agents, such as ¹⁸F-FDG, in preclinical models of certain cancers have shown varying results regarding TBRs. In some hematological cancers, [⁶⁸Ga]this compound has demonstrated superior background contrast and lesion detection sensitivity compared to ¹⁸F-FDG researchgate.net. However, in other tumor types like certain head and neck squamous cell carcinomas (HNSCC), [⁶⁸Ga]this compound showed low tracer uptake with TBRs of less than 4 in a study involving a large cohort of tumors, although this finding requires further confirmation with larger sample sizes mdpi.com. In pancreatic cancer, [⁶⁸Ga]this compound PET/MRI showed satisfactory tumor-to-background ratios with a mean SUVmax of 2.4 snmjournals.org.

The specific tumor uptake of [⁶⁸Ga]this compound can be blocked by co-injection of an excess mass of unlabeled this compound analog, confirming the CXCR4 specificity of the uptake in preclinical models snmjournals.orgmdpi.com.

Here is a table summarizing representative tumor-to-background ratios observed with [⁶⁸Ga]this compound in preclinical models:

Preclinical Model (Xenograft)Time Post-injectionTumor/Blood RatioTumor/Liver RatioTumor/Kidney RatioTumor/Muscle RatioSource
Daudi Lymphoma (SCID mice)90 min16.7 ± 7.057.90 ± 2.139.81 ± 5.8985.2 ± 33.6 nih.gov
Daudi Lymphoma (SCID mice)7 days499 ± 202-4.0 ± 0.8116 ± 22 thno.org

Note: Data are presented as mean ± standard deviation where available. Ratios and time points may vary between studies.

Development of this compound Analogs (e.g., [⁶⁸Ga]NOTA-Pentixafor)

The development of this compound analogs aims to optimize targeting efficiency, pharmacokinetic profiles, and facilitate labeling with different radioisotopes for both diagnostic imaging and radionuclide therapy snmjournals.orgnih.govnih.gov. One such analog is [⁶⁸Ga]NOTA-Pentixafor, where the DOTA chelator used in [⁶⁸Ga]this compound is replaced with NOTA (1,4,7-triazacyclononane-triacetic acid) researchgate.netnih.gov. Other analogs with modified linker structures have also been investigated nih.govnih.govunil.ch.

Impact of Linker Chemistry on Targeting Efficiency

Research has shown that modifications to the linker can influence CXCR4 affinity, cellular internalization, and in vivo biodistribution nih.govnih.gov. For example, replacing the AMBA linker with ABA (4-aminobenzoyl-) or ABA-Gly has been explored nih.gov. The introduction of an ABA-Gly linker led to an improvement in affinity for a related compound compared to the AMBA-containing counterpart nih.gov. Furthermore, ABA-analogs exhibited substantially enhanced ligand internalization compared to their AMBA-counterparts nih.gov.

The length and charge of the linker can also affect lipophilicity and clearance characteristics, which in turn impact background accumulation and tumor uptake researchgate.netnih.govnih.gov. Introduction of cationic linkers, for instance, has been observed to reduce tracer lipophilicity compared to reference ligands nih.gov.

Comparative Evaluation of Analog Performance

Comparative preclinical evaluations of this compound analogs have been conducted to assess their performance in terms of CXCR4 affinity, cellular uptake, internalization, and in vivo biodistribution and targeting efficiency researchgate.netnih.govsnmjournals.orgnih.govunil.chnih.gov.

A direct comparison between [⁶⁸Ga]NOTA-Pentixafor and [⁶⁸Ga]this compound revealed that while [⁶⁸Ga]NOTA-Pentixafor showed a 1.4-fold improved affinity towards CXCR4 in vitro, its internalization efficiency into CXCR4-expressing cells was substantially decreased compared to [⁶⁸Ga]this compound researchgate.netnih.govnih.gov.

In vivo studies in Daudi lymphoma xenograft models showed a significantly decreased uptake of [⁶⁸Ga]NOTA-Pentixafor in tumors (1.7 ± 0.4 %ID/g) compared to [⁶⁸Ga]this compound (16.2 ± 3.8 %ID/g) at 90 minutes post-injection researchgate.netnih.govnih.gov. Additionally, [⁶⁸Ga]NOTA-Pentixafor showed higher levels of non-specific accumulation in excretory organs like the liver, intestines, and kidneys, leading to significantly inferior PET imaging contrast and lower tumor-to-background ratios compared to [⁶⁸Ga]this compound researchgate.netnih.govnih.gov. This suggests that despite improved in vitro affinity, the change in chelator and resulting alterations in physicochemical properties and pharmacokinetics negatively impacted the in vivo targeting efficiency of [⁶⁸Ga]NOTA-Pentixafor researchgate.net.

Here is a comparative table of biodistribution data for [⁶⁸Ga]NOTA-Pentixafor and [⁶⁸Ga]this compound in Daudi xenograft bearing mice:

Tissue/Organ[⁶⁸Ga]NOTA-Pentixafor (%ID/g at 90 min p.i.)[⁶⁸Ga]this compound (%ID/g at 90 min p.i.)Source
Tumor1.7 ± 0.416.2 ± 3.8 researchgate.netnih.gov
Blood0.65 ± 0.410.97 ± 0.34 nih.gov
Liver2.30 ± 0.882.05 ± 0.27 nih.gov
Kidney2.71 ± 1.061.65 ± 0.91 nih.gov
Intestine1.89 ± 0.830.67 ± 0.21 nih.gov
Muscle0.13 ± 0.100.19 ± 0.06 nih.gov

Note: Data are presented as mean ± standard deviation. %ID/g represents percentage of injected dose per gram of tissue.

Another analog, Ga-[¹²⁵I]this compound, showed an almost 20-fold increase in CXCR4 affinity in vitro compared to [⁶⁸Ga]this compound and enhanced cellular uptake and internalization snmjournals.org. However, in vivo studies showed delayed blood clearance and enhanced background uptake in most organs, although tumor uptake was increased snmjournals.org.

Second-generation analogs with modified linker structures have also been developed and evaluated. Some of these analogs showed enhanced hCXCR4 affinity and increased cellular uptake and retention in vitro compared to [⁶⁸Ga]this compound and [¹⁷⁷Lu]Pentixather nih.govunil.ch. However, initial PET imaging studies with some of these analogs did not always recapitulate the improved in vitro characteristics, showing similar tumor uptake to [⁶⁸Ga]this compound but with higher background accumulation unil.ch. Despite this, some ¹⁷⁷Lu-labeled analogs with modified linkers demonstrated improved tumor uptake and retention over [¹⁷⁷Lu]Pentixather in biodistribution studies nih.govpatsnap.com.

These preclinical evaluations highlight the complex relationship between structural modifications, particularly linker chemistry and chelator choice, and the resulting in vitro and in vivo performance of this compound analogs.

Clinical Research: Diagnostic Imaging Applications with 68ga Ga Pentixafor Pet/ct and Pet/mri

General Diagnostic Capabilities and Utility

[68Ga]Ga-Pentixafor PET imaging provides a non-invasive method to visualize and quantify the expression of CXCR4 receptors throughout the body. snmjournals.orgresearchgate.net This is significant because CXCR4 is overexpressed in numerous hematologic and solid tumors, as well as in inflammatory conditions. oncotarget.comsnmjournals.org The ability to detect CXCR4 expression in vivo offers valuable diagnostic and prognostic information. snmjournals.org

The tracer accumulates in tissues with high CXCR4 expression, allowing for clear visualization with PET scanners. medchemexpress.comd-nb.info Studies have demonstrated high image contrast in various cancers, particularly in hematological malignancies. researchgate.net The uptake of [68Ga]Ga-Pentixafor, often measured as the standardized uptake value (SUV), can be quantified to assess the level of CXCR4 expression. For instance, in glioblastoma, the mean maximum SUV (SUVmax) was reported to be 3.9±2.0. thno.org This quantitative data aids in understanding the tumor biology and its potential for targeted therapies.

[68Ga]Ga-Pentixafor PET has proven to be a valuable tool for disease staging and monitoring treatment response in various cancers. nih.govclinicaltrials.eu In several types of lymphoma, [68Ga]Ga-Pentixafor PET/CT has shown superiority over conventional staging methods. mdpi.com For example, in a study on marginal zone lymphoma, this imaging technique led to a change in staging for half of the patients. mdpi.com

The detection of minimal residual disease (MRD), the small number of cancer cells that remain in the body after treatment, is crucial for predicting relapse and guiding further therapy. nih.gov [68Ga]Ga-Pentixafor PET/CT is being investigated as a non-invasive method for MRD assessment in multiple myeloma. snmjournals.orgclinicaltrials.gov

A preliminary study has shown that [68Ga]Ga-Pentixafor PET/CT can predict the presence of MRD in multiple myeloma patients after initial therapy. snmjournals.org In this study, the median peak SUV (SUVpeak) at the site of MRD assessment was significantly different between MRD negative and MRD positive patients. snmjournals.org This suggests that [68Ga]Ga-Pentixafor PET could offer a more sensitive alternative to [18F]FDG PET for detecting low levels of residual disease. snmjournals.org

Role in Disease Staging and Treatment Response Assessment

Applications in Hematological Malignancies

[68Ga]Ga-Pentixafor PET imaging has shown particular promise in the field of hematological malignancies, where CXCR4 expression is a common feature. researchgate.netoncotarget.com

Multiple myeloma is a cancer of plasma cells that predominantly affects the bone marrow. thno.org CXCR4 plays a critical role in the growth and dissemination of myeloma cells. tsnmjournals.org

[68Ga]Ga-Pentixafor PET is highly effective in detecting CXCR4-positive multiple myeloma. nih.gov Studies have shown that it can identify myeloma lesions, including both bone marrow and extramedullary disease. clinicaltrials.eu In some cases, [68Ga]Ga-Pentixafor PET has detected more lesions than [18F]FDG PET. researchgate.netnih.gov

Multiple Myeloma

Correlation with Clinical Parameters and Prognostic Significance

In multiple myeloma (MM), imaging with [68Ga]Ga-Pentixafor PET/CT has demonstrated important correlations with clinical and laboratory markers of disease activity and prognosis. Studies have shown that quantitative measures from these scans, such as total bone marrow uptake (TBMU), are positively correlated with established tumor burden indicators. researchgate.netnih.gov These indicators include the CRAB criteria (hypercalcemia, renal failure, anemia, bone lesions), serum beta-2-microglobulin levels, M-protein levels, and the percentage of plasma cell infiltration in the bone marrow. researchgate.netnih.govresearchgate.net

Comparison to [18F]FDG PET/CT in Multiple Myeloma

Direct comparisons between [68Ga]Ga-Pentixafor PET/CT and the standard radiotracer, [18F]FDG, have revealed notable differences in their diagnostic and prognostic capabilities for multiple myeloma. Several studies have reported that [68Ga]Ga-Pentixafor PET/CT has a higher detection rate for MM lesions compared to [18F]FDG PET/CT. nih.govresearchgate.netsnmjournals.orgnih.gov

In a study of treatment-naive MM patients, [68Ga]Ga-Pentixafor PET/CT showed a higher disease extent in 68% of patients compared to [18F]FDG PET/CT. nih.govsnmjournals.org Furthermore, the tumor-to-background ratios were significantly higher with [68Ga]Ga-Pentixafor, indicating better image contrast. nih.govsnmjournals.org This enhanced detection led to more patients being upstaged with [68Ga]Ga-Pentixafor PET compared to [18F]FDG PET when using the Durie-Salmon PLUS staging system. nih.govnih.gov

Comparison of [68Ga]Ga-Pentixafor PET/CT and [18F]FDG PET/CT in Multiple Myeloma
Parameter[68Ga]Ga-Pentixafor PET/CT[18F]FDG PET/CTReference
Patient-based Positivity Rate (Newly Diagnosed)77.3% - 93.3%47.4% - 67.5% nih.govresearchgate.netsnmjournals.org
Superiority in Disease ExtentShowed higher disease extent in 68% of patientsShowed higher disease extent in 6% of patients nih.govsnmjournals.org
Correlation with Bone Marrow Plasma CellsSignificant correlation (rho=0.421)Not significant (rho=0.253) snmjournals.org
Upstaging vs. ISSUpstaged more patients (9/29)Upstaged fewer patients (4/29) snmjournals.org
Prognostic Value (PFS)Staging significantly discriminated PFS outcomes between stagesStaging only differentiated between stage I and III nih.gov

Lymphoma

[68Ga]Ga-Pentixafor PET has demonstrated significant utility in the imaging of various lymphomas, often showing advantages over [18F]FDG PET, especially in subtypes with variable FDG avidity. nih.gov

For Marginal Zone Lymphoma (MZL), a typically indolent lymphoma where [18F]FDG PET/CT has shown inconsistent diagnostic accuracy, [68Ga]Ga-Pentixafor PET has proven to be a superior imaging agent. nih.govnih.gov Studies have shown that C-X-C motif chemokine receptor 4 (CXCR4) is highly expressed in MALT lymphomas, a subtype of MZL. snmjournals.org

In a head-to-head comparison, [68Ga]Ga-Pentixafor PET identified MZL manifestations in 100% of subjects, whereas [18F]FDG PET/CT was positive in only 78.1% of cases. nih.gov A significant portion of lesions were visible only on the CXCR4-targeted scan. nih.gov Quantitatively, [68Ga]Ga-Pentixafor PET consistently yielded higher standardized uptake values (SUV) and target-to-background ratios compared to [18F]FDG PET in concordant lesions. nih.gov

This superior detection capability has a direct impact on patient staging. In a large study of 100 MZL patients, [68Ga]Ga-Pentixafor PET/CT led to upstaging in 27% of patients compared to conventional CT staging. snmjournals.orgsnmjournals.org For the majority of these upstaged patients (85.2%), the change was clinically significant, moving them from a limited disease stage (I or II) to an advanced stage (III or IV), which alters treatment strategies from localized radiation to systemic therapy or a watch-and-wait approach. snmjournals.orgsnmjournals.org Ongoing clinical trials continue to evaluate its role against [18F]FDG for staging MZL. veeva.comcenterwatch.comclinicaltrials.eucun.es

Staging Changes in Marginal Zone Lymphoma with [68Ga]Ga-Pentixafor PET/CT vs. CT
Staging ChangeNumber of Patients (n=27)Percentage of Upstaged PatientsReference
CT Stage I to PET Stage IV1970.4% snmjournals.orgsnmjournals.org
CT Stage III to PET Stage IV414.8% snmjournals.orgsnmjournals.org
CT Stage II to PET Stage IV27.4% snmjournals.orgsnmjournals.org
CT Stage I to PET Stage III13.7% snmjournals.orgsnmjournals.org
CT Stage I to PET Stage II13.7% snmjournals.orgsnmjournals.org

The expression of CXCR4, and thus the avidity of [68Ga]Ga-Pentixafor, varies across different subtypes of Non-Hodgkin Lymphoma (NHL). researchgate.net Studies have demonstrated overexpression of CXCR4 in lymphoplasmacytic lymphoma, diffuse large B-cell lymphoma (DLBCL), follicular lymphoma, and mantle cell lymphoma, among others. nih.govsnmjournals.org In a study of 27 patients with various lymphomas, [68Ga]Ga-Pentixafor PET was positive in 92.6% of subjects, compared to 85.2% for [18F]FDG PET. snmjournals.org

For lymphoplasmacytic lymphoma, [68Ga]Ga-Pentixafor PET was found to be superior to [18F]FDG PET in all patients tested, showing higher uptake intensity and more extensive disease detection. snmjournals.org In contrast, for some aggressive lymphomas like DLBCL, while both tracers were positive, [18F]FDG often showed more intense uptake. snmjournals.org This suggests that the utility of [68Ga]Ga-Pentixafor is subtype-dependent and can be particularly valuable for lymphomas that are not consistently FDG-avid. nih.gov

In Mantle Cell Lymphoma (MCL), [68Ga]Ga-Pentixafor PET has shown a significantly higher sensitivity (100%) compared to [18F]FDG PET (75.2%). thno.org The tracer uptake values and tumor-to-background ratios were also substantially higher for the CXCR4-targeted agent, which is particularly beneficial for evaluating bone marrow involvement. thno.org A systematic review identified MCL as one of the lymphoma subtypes with the highest [68Ga]Ga-Pentixafor uptake. nih.gov

For T-cell lymphomas, the findings are more varied. Some studies report that [68Ga]Ga-Pentixafor PET can detect disease, including in enteropathy-associated T-cell lymphoma (EATL). nih.govresearchgate.net However, other reports indicate that some T-cell lymphoma subtypes, such as PTCL-NOS and NK/T cell lymphoma, may be negative on [68Ga]Ga-Pentixafor scans despite being highly FDG-avid. nih.govsnmjournals.org

Imaging of Central Nervous System Lymphoma (CNSL) presents a challenge for standard imaging like MRI due to moderate specificity, and for [18F]FDG PET due to high background uptake in the brain. news-medical.netbohrium.com [68Ga]Ga-Pentixafor PET has emerged as a highly effective tool for this malignancy. news-medical.net It provides excellent contrast between lymphoma lesions and the surrounding healthy brain tissue, which has very low tracer uptake. news-medical.netbohrium.com

Studies have shown that [68Ga]Ga-Pentixafor PET is positive in all active CNS lymphoma lesions with a high tumor-to-background ratio. news-medical.netsnmjournals.org This high contrast may allow it to detect more lesions than [18F]FDG PET. snmjournals.org Furthermore, the level of tracer uptake has shown prognostic significance; lower initial uptake values on [68Ga]Ga-Pentixafor PET have been correlated with a better response to standard treatments. news-medical.netbohrium.com This suggests that CXCR4-directed PET could not only improve diagnostic work-up and response assessment but also serve as a biomarker for risk stratification in CNSL patients. news-medical.netoup.com

Comparison to [18F]FDG PET/CT in Lymphoma Subtypes

While [18F]FDG PET/CT is the established imaging standard for many aggressive lymphomas, its sensitivity can be limited in certain subtypes, particularly more indolent ones. thno.orgsnmjournals.org [68Ga]Ga-Pentixafor PET/CT has emerged as a valuable comparative tool, demonstrating variable CXCR4 expression across different non-Hodgkin lymphomas. researchgate.netnih.gov

Studies have shown that [68Ga]Ga-Pentixafor PET can detect CXCR4 overexpression in a wide range of non-Hodgkin lymphomas, including lymphoplasmacytic lymphoma (LPL), marginal zone lymphoma (MZL), diffuse large B-cell lymphoma (DLBCL), follicular lymphoma, and mantle cell lymphoma (MCL). researchgate.netnih.gov

Marginal Zone Lymphoma (MZL): In MZL, where [18F]FDG PET/CT has shown inconsistent diagnostic accuracy, [68Ga]Ga-Pentixafor PET/CT has demonstrated superior performance. nih.govsnmjournals.org In a head-to-head comparison of 21 patients with newly diagnosed MZL, 95.2% had positive lesions on [68Ga]Ga-Pentixafor PET/CT, compared to only 42.9% on [18F]FDG PET/CT. snmjournals.org A larger study involving 32 MZL patients found that [68Ga]Ga-Pentixafor identified disease manifestations in 100% of subjects, versus 78.1% for [18F]FDG. nih.gov Furthermore, [68Ga]Ga-Pentixafor PET detected more disease sites and showed higher quantitative uptake values (SUVmax and TBR) in concordant lesions. nih.govuni-augsburg.de This improved detection can lead to significant changes in patient staging and management. snmjournals.orguni-augsburg.de

Lymphoplasmacytic Lymphoma (LPL)/Waldenström Macroglobulinemia: For LPL, [68Ga]Ga-Pentixafor has proven to be more sensitive than [18F]FDG in detecting tumor involvement, with detection rates of 100% versus 58.8%, respectively. researchgate.net It shows higher uptake intensity and can reveal a more extensive scope of the disease, particularly in the bone marrow and lymph nodes. nih.govsnmjournals.org In all eight patients in one study, [68Ga]Ga-Pentixafor PET showed visually higher uptake in the bone marrow compared to [18F]FDG PET. nih.gov

Diffuse Large B-Cell Lymphoma (DLBCL): In DLBCL, an aggressive lymphoma that is typically FDG-avid, both tracers are effective. snmjournals.org However, [68Ga]Ga-Pentixafor PET/CT has shown good concordance and comparable diagnostic performance for baseline staging. snmjournals.org While [18F]FDG often shows higher uptake intensity (SUVmax), [68Ga]Ga-Pentixafor can provide clearer delineation of brain lesions due to negligible uptake in the normal cerebrum. nih.govsnmjournals.org It has also been noted for additionally detecting bone marrow involvement missed by [18F]FDG in some cases. snmjournals.org

Mantle Cell Lymphoma (MCL): Studies have found that MCLs express high levels of CXCR4. nih.gov In a prospective study of 22 MCL patients, [68Ga]Ga-Pentixafor-PET demonstrated a significantly higher sensitivity (100%) compared to [18F]FDG-PET (75.2%). thno.org The standardized uptake values (SUVs) and tumor-to-background ratios (TBRs) were also significantly higher for the CXCR4-targeted tracer. thno.org

Other Subtypes: In follicular lymphoma and unclassified indolent B-cell lymphoma, [68Ga]Ga-Pentixafor PET showed tracer accumulation, though often at lower levels than [18F]FDG. researchgate.netnih.gov Conversely, some lymphoma types like NK/T cell lymphoma can be highly FDG-avid but show no uptake of [68Ga]Ga-Pentixafor. researchgate.netnih.gov

Table 1: Comparison of [68Ga]Ga-Pentixafor and [18F]FDG PET in Various Lymphoma Subtypes

Lymphoma Subtype[68Ga]Ga-Pentixafor PET/CT Findings[18F]FDG PET/CT FindingsKey Comparison PointsReferences
Marginal Zone Lymphoma (MZL)High detection rate (95-100%). Identifies more lesions. Higher SUV and TBR values.Lower and more variable detection rate (43-78%). Less sensitive for certain sites.[68Ga]Ga-Pentixafor is superior for staging and detecting disease extent. snmjournals.orgnih.gov
Lymphoplasmacytic Lymphoma (LPL)Superior detection (100%), especially for bone marrow. Higher uptake intensity.Lower detection rate (approx. 59%). Bone marrow intensity can be comparable to liver.[68Ga]Ga-Pentixafor provides more sensitive and extensive disease evaluation. researchgate.netnih.gov
Diffuse Large B-Cell Lymphoma (DLBCL)Good concordance with [18F]FDG. Can detect additional bone marrow involvement. Excellent contrast for brain lesions.Standard for imaging. Typically shows higher SUVmax in nodal/extranodal sites.Comparable for staging, with specific advantages for each tracer depending on lesion location. nih.govsnmjournals.org
Mantle Cell Lymphoma (MCL)Significantly higher sensitivity (100%) and higher TBRs.Good sensitivity (approx. 75%) but can miss some lesions detected by this compound.[68Ga]Ga-Pentixafor shows higher detection rates and better tumor-to-background contrast. thno.org
NK/T Cell LymphomaTypically negative for tracer uptake.Very FDG-avid.Demonstrates discordance; disease is FDG-avid but CXCR4-negative. researchgate.netnih.gov

Leukemia (e.g., Acute Lymphoblastoid Leukemia)

The application of [68Ga]Ga-Pentixafor imaging extends to leukemias, leveraging the known expression of CXCR4 on leukemic cells. Initial studies have shown its potential in imaging both chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL). mdpi.comthno.org In patients with CLL, imaging has demonstrated the ability to monitor treatment effects, showing decreased tracer uptake in bone marrow and lymph nodes following therapy. mdpi.com For acute leukemias, CXCR4-targeted imaging and subsequent radioligand therapy have been explored as part of conditioning regimens before stem cell transplantation. nih.gov

Myeloproliferative Neoplasms (MPNs): Assessment of Bone Marrow Involvement

Myeloproliferative neoplasms (MPNs) are a group of diseases affecting the bone marrow. Assessing the extent of bone marrow involvement is crucial for staging and management. [68Ga]Ga-Pentixafor PET offers a non-invasive method to evaluate CXCR4 expression within the bone marrow, which is a key component of the disease's pathophysiology. This CXCR4-targeted imaging can provide valuable information on disease burden within the bone marrow, potentially offering a more comprehensive assessment than traditional methods. A meta-analysis has shown that for hematologic malignancies in general, [68Ga]Ga-Pentixafor PET/CT has a significantly higher detection rate for bone marrow involvement compared to [18F]FDG PET/CT. researchgate.net

Applications in Solid Tumors

The utility of [68Ga]Ga-Pentixafor is also being investigated in a variety of solid tumors where CXCR4 is overexpressed. mdpi.comclinicaltrials.eu

Adrenal Gland Disorders and Tumors (e.g., Primary Aldosteronism, Cushing's Syndrome, Adrenocortical Carcinoma)

[68Ga]Ga-Pentixafor PET has emerged as a promising tool for imaging adrenal gland disorders. Research indicates its potential to visualize CXCR4 expression in various adrenal tumors, including those associated with primary aldosteronism and Cushing's syndrome, as well as adrenocortical carcinoma. clinicaltrials.eu

Functional adrenal tumors are responsible for hormonal overproduction, leading to conditions like primary aldosteronism and Cushing's syndrome. Identifying the specific tumor causing the excess hormone production is critical for appropriate treatment, which is often surgical removal. [68Ga]Ga-Pentixafor PET/CT can identify these functional tumors by detecting their CXCR4 expression.

A key challenge in primary aldosteronism is distinguishing between unilateral aldosterone-producing adenomas (APAs), which are treatable with surgery, and bilateral adrenal hyperplasia (BAH), which requires medical management. The current gold standard for this differentiation is adrenal venous sampling (AVS), an invasive and technically demanding procedure.

[68Ga]Ga-Pentixafor PET/CT has shown high accuracy in correctly identifying unilateral disease, offering a potential non-invasive alternative to AVS. Studies have demonstrated a high detection rate for APAs with intense tracer uptake, while patients with BAH typically show symmetric, low-level uptake in the adrenal glands. This allows for reliable subtyping, guiding patients to the most appropriate therapeutic pathway.

Concordance with Adrenal Venous Sampling (AVS) and Immunohistochemistry (CYP11B2)

In the diagnosis of primary aldosteronism, a condition causing high blood pressure, identifying whether one or both adrenal glands are overproducing aldosterone (B195564) is key to treatment. Adrenal venous sampling (AVS) is the current standard for this, but it is an invasive procedure. frontiersin.orgclinicaltrials.eu [68Ga]Ga-Pentixafor PET/CT has emerged as a promising non-invasive alternative due to the high expression of CXCR4 in aldosterone-producing adenomas. frontiersin.org

Multiple studies have demonstrated good concordance between the findings of [68Ga]Ga-Pentixafor PET/CT and AVS. One prospective study reported a 77% consistency between the two methods in determining the subtype of primary aldosteronism. frontiersin.orgnih.gov Another study found a concordance rate of 80.55% in patients with bilateral adrenal lesions. auajournals.org Research has also shown that the uptake of [68Ga]Ga-Pentixafor on PET scans correlates strongly with the expression of CYP11B2 (aldosterone synthase), the enzyme responsible for aldosterone production, as confirmed by immunohistochemistry on surgically removed tissue. frontiersin.orgnih.govresearchgate.net In one study, the concordance rate between [68Ga]Ga-Pentixafor PET/CT imaging and CYP11B2 expression was 81.69%. oup.comphysiciansweekly.com This indicates that the tracer not only locates the tumor but also reflects its functional status. frontiersin.orgnih.govresearchgate.net The high sensitivity and accuracy of [68Ga]Ga-Pentixafor PET/CT suggest it could be a valuable tool in the diagnostic workup of primary aldosteronism. frontiersin.orgoup.comphysiciansweekly.comnih.gov

Table 1: Concordance of [68Ga]Ga-Pentixafor PET/CT with AVS and CYP11B2

Study Characteristic Concordance Rate with AVS Concordance Rate with CYP11B2 Key Findings
Prospective study in 26 PA patients 77% frontiersin.orgnih.gov All CYP11B2-positive nodules were also CXCR4-positive and detected by PET. frontiersin.orgnih.govresearchgate.net PET/CT identified surgically curable PA not classified by AVS. frontiersin.orgnih.govresearchgate.net
Study in 120 patients (66 APA) 60% (in a subset of 5 patients) oup.comphysiciansweekly.com 81.69% oup.comphysiciansweekly.com High sensitivity (92.4%) and specificity (94.4%) for detecting APA. oup.comphysiciansweekly.comnih.gov
Study in patients with bilateral lesions 80.55% auajournals.org Not specified PET/CT showed advantages in verifying the laterality of PA. auajournals.org

Lung Cancers (e.g., Small Cell Lung Cancer, Non-Small Cell Lung Cancer, Lung Neuroendocrine Neoplasm)

CXCR4 is overexpressed in various lung cancers and is linked to tumor aggressiveness and spread. nih.govd-nb.info [68Ga]Ga-Pentixafor PET allows for the visualization and quantification of this receptor expression.

In a study of 94 lung cancer patients, all subtypes, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and lung neuroendocrine neoplasms (NEN), showed increased CXCR4 expression on PET scans. nih.gov SCLC, a more aggressive type of lung cancer, demonstrated significantly higher uptake of the tracer compared to NSCLC and lung NEN. nih.gov Specifically, within NSCLC, adenocarcinoma subtypes showed higher tracer uptake than squamous cell carcinoma. nih.gov There was a significant correlation between the tracer uptake (SUVmax) and CXCR4 expression measured by laboratory methods (mean fluorescence index), supporting the specificity of [68Ga]Ga-Pentixafor. nih.gov This imaging technique showed good sensitivity and specificity for differentiating between SCLC and NSCLC. nih.gov In some cases, [68Ga]Ga-Pentixafor PET detected lesions not seen on standard [18F]FDG PET scans. mdpi.comnih.gov

Neuroendocrine Tumors (NETs): Comparative Studies with Somatostatin (B550006) Receptor Imaging ([68Ga]Ga-DOTATOC)

While somatostatin receptor (SSTR) imaging with tracers like [68Ga]Ga-DOTATOC is the standard for well-differentiated neuroendocrine tumors (NETs), some tumors, especially more aggressive ones, have low SSTR expression. thno.orgendocrine-abstracts.orge-century.us In these cases, CXCR4 expression may be increased. thno.org

Comparative studies have shown a "flip-flop" relationship between SSTR and CXCR4 expression in some patients, where tumors with low SSTR expression show high CXCR4 expression, and vice-versa. thno.org A study involving 12 patients with GEP-NETs found that [68Ga]Ga-DOTATOC had the highest diagnostic accuracy (92%), followed by [18F]FDG (83%), and then [68Ga]Ga-Pentixafor (50%). thno.orgmdpi.com The utility of [68Ga]Ga-Pentixafor increased with higher tumor grade, being negative in all grade 1 tumors, but positive in 50% of grade 2 and 80% of grade 3 tumors. thno.orgresearchgate.net However, since all CXCR4-positive lesions also showed high [18F]FDG uptake, the additional value of CXCR4 imaging in NETs is still under investigation. mdpi.com

Table 2: Comparison of [68Ga]Ga-Pentixafor and [68Ga]Ga-DOTATOC in NETs

Tracer Target Receptor Diagnostic Accuracy (Patient-based) Key Findings
[68Ga]Ga-Pentixafor CXCR4 50% thno.orgmdpi.com More effective in higher-grade (G2/G3) NETs. thno.orgresearchgate.net
[68Ga]Ga-DOTATOC SSTR2 91.7% thno.org Superior imaging modality in G1 and G2 NETs. thno.org

| [18F]FDG | Glucose Metabolism | 83.3% thno.org | All CXCR4-positive lesions also showed high FDG uptake. mdpi.com |

Breast Cancer (e.g., Triple-Negative Breast Cancer, Metastatic Breast Cancer)

CXCR4 is overexpressed in invasive breast cancer and is linked to tumor aggressiveness and metastasis. mdpi.com [68Ga]Ga-Pentixafor PET has been investigated for its ability to image CXCR4 expression in these patients. snmjournals.org

A prospective study of 51 breast cancer patients found that [68Ga]Ga-Pentixafor PET/CT was positive in 96% of cases. mdpi.comnih.gov The tracer uptake was significantly higher in patients with higher tumor grade, a high proliferation index (Ki-67), and in those with triple-negative breast cancer (TNBC). mdpi.comnih.gov While the standard tracer [18F]FDG showed higher uptake in general, [68Ga]Ga-Pentixafor was found to be complementary, detecting more metastases in the brain and skull. mdpi.comnih.gov However, one study noted no significant correlation between tracer uptake and various prognostic factors like molecular subtypes or receptor status, though TNBC showed more avid accumulation. snmjournals.orgmdpi.com

Glioblastoma (GBM): Assessment of Intracerebral CXCR4 Expression

Glioblastoma is a highly aggressive brain tumor, and CXCR4 is involved in its progression. nih.govaacrjournals.org [68Ga]Ga-Pentixafor PET has been shown to be a feasible method for imaging CXCR4 expression in GBM patients. aacrjournals.org The tracer can cross the compromised blood-brain barrier and accumulate in the tumor tissue. nih.gov This allows for the non-invasive assessment of CXCR4 expression, which could be valuable for guiding treatment and predicting prognosis. aacrjournals.org

Colorectal Cancer: Potential for Imaging and Correlation with CXCR4 Expression

CXCR4 expression in colorectal cancer (CRC) is associated with a worse prognosis. mdpi.com Initial studies have explored the use of [68Ga]Ga-Pentixafor PET for imaging CRC. One pilot study found that the tracer showed low to moderate accumulation and was inferior to [18F]FDG PET. mdpi.com However, in vitro studies have demonstrated specific binding of [68Ga]Ga-Pentixafor to CRC cell lines, suggesting its potential for imaging. mdpi.com One case report within a larger study noted no false positive [68Ga]Ga-Pentixafor uptake in a patient with colorectal cancer. ashpublications.org Further research is needed to determine the clinical utility of this tracer in CRC.

Esophageal Cancer: Complementary Role to [18F]FDG PET/CT

CXCR4 is also overexpressed in esophageal cancer. aacrjournals.org [68Ga]Ga-Pentixafor PET has been investigated as a complementary tool to the standard [18F]FDG PET/CT. A study of ten patients with esophageal cancer found that while many lesions were positive on both scans, some were only visible with one of the tracers. researchgate.netnih.gov Specifically, 14 lesions were positive on both, 5 were only positive on [18F]FDG PET, and 7 were only positive on [68Ga]Ga-Pentixafor PET. researchgate.netnih.gov This suggests that the two tracers provide different biological information and that their combined use could lead to a more comprehensive assessment of the disease. aacrjournals.orgresearchgate.netnih.gov

Pleural Mesothelioma: Feasibility and Expression Profiling

The utility of [68Ga]Ga-Pentixafor PET/CT for imaging C-X-C motif chemokine receptor 4 (CXCR4) in malignant pleural mesothelioma has been investigated, yielding conflicting results. One study involving six patients with pleural mesothelioma found no significant tumor uptake of [68Ga]Ga-Pentixafor, even in cases where corresponding [18F]FDG-PET/CT scans showed intensely avid lesions. nih.govnih.gov These in vivo imaging findings were consistent with immunohistochemistry (IHC) results from biopsy and surgical samples, which also failed to detect significant CXCR4 surface expression. nih.govnih.gov This contrasts with some earlier reports that suggested robust CXCR4 overexpression in mesothelioma cell lines and tissues. nih.gov

Conversely, other research points to the expression of CXCR4 in malignant pleural mesothelioma. One study reported that CXCR4 and its ligand, CXCL12, were expressed in 97.6% and 78.0% of six mesothelioma tissue samples, respectively. mdpi.com Another comprehensive analysis of solid tumors included one patient with pleural mesothelioma where a biopsy was available, contributing to the broader investigation of CXCR4 expression. nih.gov

These discrepancies highlight the need for further research to clarify the role of CXCR4 in pleural mesothelioma and the utility of [68Ga]Ga-Pentixafor PET in this disease. The current evidence suggests that robust cell surface expression of CXCR4 should be confirmed before considering this imaging modality for diagnosis or therapy in this patient population. nih.govnih.gov

Other Solid Tumor Entities (e.g., Prostate Cancer, Renal Cell Cancer, Ovarian Cancer, Hepatocellular Carcinoma, Head and Neck Cancer)

The application of [68Ga]Ga-Pentixafor PET has been explored in a variety of other solid tumors, with findings indicating variable and often moderate CXCR4 expression.

Prostate Cancer: Studies in prostate cancer have shown that while [68Ga]Ga-Pentixafor uptake can be detected, it is generally faint and lower than that of [18F]FDG. oncotarget.comnih.gov In a xenograft model using PC-3 prostate cancer cells, tumor uptake of [68Ga]Ga-Pentixafor was observed but did not significantly correlate with ex vivo CXCR4 receptor expression. oncotarget.comnih.gov Flow cytometry revealed that CXCR4 expression on the surface of PC-3 cells was relatively low. oncotarget.comnih.gov A clinical case of a patient with castration-resistant metastatic prostate cancer showed only faint or no increased [68Ga]Ga-Pentixafor uptake in nodal and bone metastases, which were highly positive on a [68Ga]PSMA PET/CT scan. nih.govresearchgate.net

Renal Cell Cancer (RCC): The presence of CXCR4 has been associated with unfavorable outcomes in RCC. frontiersin.org Initial studies using [68Ga]Ga-Pentixafor PET have included patients with RCC, demonstrating the potential for this imaging technique. nih.govfrontiersin.org One case report described a small nodule in the kidney, later identified as RCC, which showed intense [68Ga]Ga-Pentixafor uptake with a maximum standardized uptake value (SUVmax) of 7.05. cncb.ac.cnresearcher.life The role of CXCR4 overexpression in tumor growth and metastasis in RCC has been noted, suggesting that [68Ga]Ga-Pentixafor imaging could be valuable in understanding the metastatic process. snmjournals.org

Ovarian Cancer: Research indicates that [68Ga]Ga-Pentixafor PET can detect CXCR4 expression in ovarian cancer. researchgate.netresearchgate.netnih.gov In one comprehensive analysis, ovarian cancer demonstrated the highest SUVmax among the solid tumors studied. researchgate.netnih.gov Studies suggest that CXCR4 may serve as a marker for cancer stem cells associated with chemoresistance in ovarian cancer. snmjournals.org [68Ga]Ga-Pentixafor has shown high specificity in imaging CXCR4-expressing ovarian cancer in preclinical models, suggesting its potential to guide targeted therapies. snmjournals.org

Hepatocellular Carcinoma (HCC): CXCR4 is reportedly overexpressed in a high percentage of HCCs and is implicated in tumor cell migration and metastasis. nih.gov However, in vivo imaging with [68Ga]Ga-Pentixafor has shown limited success. In one study, only one of three HCC patients had detectable tumor uptake. nih.gov Another study reported in vivo CXCR4 detection in one of two HCC patients. nih.gov These findings suggest a potential discrepancy between in vitro and in vivo detection of CXCR4 in HCC. nih.gov

Head and Neck Cancer: [68Ga]Ga-Pentixafor PET has been used to assess CXCR4 expression in head and neck squamous cell carcinoma (HNSCC). mdpi.comnih.govglobalauthorid.comnih.gov While most tumors are detectable, the tracer uptake is generally less intense compared to [18F]FDG-PET. mdpi.com One study found that 91% of tumors were visualized with [68Ga]Ga-Pentixafor, but with lower SUVmax compared to [18F]FDG. mdpi.com There was a moderate, statistically significant positive correlation between [68Ga]Ga-Pentixafor SUVmean and CXCR4 expression determined by immunohistochemistry. mdpi.com The lower avidity of [68Ga]Ga-Pentixafor compared to [18F]FDG suggests it may not replace the latter for diagnosis but could be a tool for selecting patients for CXCR4-targeted therapies. mdpi.comnih.gov

Table 1: Summary of [68Ga]Ga-Pentixafor PET Findings in Various Solid Tumors

Tumor Type Key Findings
Pleural Mesothelioma Conflicting results; one study showed no significant uptake, while others suggest CXCR4 expression. nih.govnih.govmdpi.com
Prostate Cancer Faint and lower uptake compared to [18F]FDG; low surface expression of CXCR4 observed. oncotarget.comnih.gov
Renal Cell Cancer Intense uptake reported in a case study; linked to unfavorable outcomes. frontiersin.orgcncb.ac.cnresearcher.life
Ovarian Cancer Highest SUVmax among some studied solid tumors; potential marker for chemoresistant stem cells. researchgate.netnih.govsnmjournals.org
Hepatocellular Carcinoma High in vitro expression but limited in vivo detection with [68Ga]Ga-Pentixafor. nih.gov
Head and Neck Cancer Lower avidity than [18F]FDG but correlates with CXCR4 expression; useful for patient selection. mdpi.comnih.gov

Correlation with Histopathology and Immunohistochemistry for CXCR4 Expression

A critical aspect of validating [68Ga]Ga-Pentixafor as a reliable imaging agent is the correlation of its uptake in PET scans with the actual expression of CXCR4 in tumor tissue, as determined by histopathology and immunohistochemistry (IHC).

Several studies across different tumor types have demonstrated a positive correlation between [68Ga]Ga-Pentixafor uptake and CXCR4 expression measured by IHC. In a study on head and neck cancer, a moderate, statistically significant positive correlation was found between the total lesion uptake of [68Ga]Ga-Pentixafor and CXCR4 expression (r = 0.43), as well as between the SUVmean and CXCR4 expression (r = 0.5). mdpi.com Similarly, in a cohort of patients with various solid tumors, a good correlation was noted between [68Ga]Ga-Pentixafor uptake and histologically derived CXCR4 expression (R = 0.62). frontiersin.org A comprehensive analysis of 152 scans also reported a correlation between different SUV parameters and the immunoreactive score (IRS) from IHC, suggesting that the PET signal accurately reflects the density of the chemokine receptor on tumor cells. nih.gov

In hematologic malignancies like mantle cell lymphoma and gastric MALT lymphoma, moderate but significant correlations have also been observed. For mantle cell lymphoma, Pearson correlation coefficients between the percentage of CXCR4+ cells and [68Ga]Ga-Pentixafor PET metrics were 0.55 for SUVmax and 0.53 for SUVmean. thno.org In gastric MALT lymphoma, the correlation coefficients between PET uptake values and IHC-based CXCR4+ cell counts were around 0.51-0.52. ashpublications.org

However, the correlation is not always straightforward. In some instances, discrepancies have been reported. For example, in a study on small cell lung cancer, the immunohistological CXCR4 score did not correspond to the intensity of [68Ga]Ga-Pentixafor uptake. oncotarget.com Similarly, in breast cancer, no statistically significant correlation was found between [68Ga]Ga-Pentixafor PET metrics and CXCR4 IHC staining intensity, percentage of stained cells, or IRS. mdpi.com In a preclinical model of prostate cancer, no significant correlation was observed between [68Ga]Ga-Pentixafor tumor uptake and ex vivo CXCR4 expression. oncotarget.com

These discrepancies may be attributed to several factors. One key consideration is that [68Ga]Ga-Pentixafor binds to membrane-associated chemokine receptors, whereas IHC can detect both cytoplasmic and membrane-bound CXCR4. mdpi.comnih.gov This difference in what is being measured can lead to a mismatch between in vivo PET imaging and ex vivo IHC results. mdpi.comnih.gov Furthermore, tumor heterogeneity and the time between the biopsy and the PET scan can also influence the correlation. frontiersin.org

Table 2: Correlation between [68Ga]Ga-Pentixafor PET and CXCR4 Immunohistochemistry

Cancer Type Correlation Finding Reference
Head and Neck Cancer Moderate positive correlation (r = 0.43-0.5) mdpi.com
Various Solid Tumors Good correlation (R = 0.62) frontiersin.org
Mantle Cell Lymphoma Moderate positive correlation (r = 0.53-0.55) thno.org
Gastric MALT Lymphoma Moderate positive correlation (r = 0.51-0.52) ashpublications.org
Small Cell Lung Cancer No correlation observed oncotarget.com
Breast Cancer No significant correlation observed mdpi.com
Prostate Cancer (preclinical) No significant correlation observed oncotarget.com

Theranostic Applications: from Diagnostic Imaging to Targeted Radionuclide Therapy

[⁶⁸Ga]Ga-Pentixafor for Patient Selection for CXCR4-Directed Therapies

The initial and crucial step in the CXCR4-targeted theranostic workflow is the non-invasive in-vivo quantification of CXCR4 expression using [⁶⁸Ga]Ga-Pentixafor PET/CT. tandfonline.com This imaging technique allows for the selection of patients who are most likely to benefit from CXCR4-directed therapies. nih.govmdpi.com By visualizing the presence and density of CXCR4 receptors on tumor cells, clinicians can confirm that the therapeutic agent will have a target to bind to. nih.gov

Studies have demonstrated the utility of [⁶⁸Ga]Ga-Pentixafor PET in various cancers, including hematological malignancies like multiple myeloma, lymphoma, and leukemia, as well as solid tumors. tandfonline.comnih.govoncotarget.comnih.gov In multiple myeloma, for instance, [⁶⁸Ga]Ga-Pentixafor PET has been shown to detect CXCR4-positive disease in a significant portion of patients. nih.gov While not intended to replace standard imaging techniques like [¹⁸F]FDG-PET/CT, [⁶⁸Ga]Ga-Pentixafor provides complementary information, particularly in identifying lesions that may be less metabolically active but still express the CXCR4 target. tandfonline.commdpi.comresearchgate.net The intensity of tracer uptake on these scans can also serve as a prognostic indicator. nih.gov

Therapeutic Counterparts: [¹⁷⁷Lu]Lu-PentixaTher and [⁹⁰Y]Y-PentixaTher

Once a patient is identified as a suitable candidate through [⁶⁸Ga]Ga-Pentixafor imaging, the therapeutic phase can commence using either [¹⁷⁷Lu]Lu-Pentixather or [⁹⁰Y]Y-Pentixather. tandfonline.comnih.gov These radiopharmaceuticals utilize the same Pentixafor ligand to target CXCR4-expressing cells, but are armed with therapeutic radioisotopes. openmedscience.comopenmedscience.com

Mechanism of Therapeutic Action (e.g., Beta Radiation, DNA Damage, Apoptosis)

The therapeutic efficacy of [¹⁷⁷Lu]Lu-Pentixather and [⁹⁰Y]Y-Pentixather stems from the localized delivery of beta (β-) radiation. openmedscience.comopenmedscience.com Lutetium-177 and Yttrium-90 are beta-emitting isotopes that, upon decay, release high-energy electrons. openmedscience.comopenmedscience.com When Pentixather carries these radioisotopes to the CXCR4 receptors on cancer cells, the emitted beta particles penetrate the surrounding tissue, causing damage to the cancer cells. openmedscience.comopenmedscience.com

This radiation induces DNA damage within the tumor cells, primarily through the formation of double-strand breaks. openmedscience.comopenmedscience.com The cellular machinery attempts to repair this damage, but if the damage is too extensive, it triggers a programmed cell death process known as apoptosis. openmedscience.com This targeted cell killing helps to reduce the tumor burden and halt disease progression. openmedscience.com

Preclinical and Clinical Evaluation in Advanced Malignancies

Both [¹⁷⁷Lu]Lu-Pentixather and [⁹⁰Y]Y-Pentixather have undergone preclinical and clinical evaluation in a range of advanced cancers. Preclinical studies in mouse models with lymphoma xenografts demonstrated high and persistent tumor uptake of [¹⁷⁷Lu]Lu-Pentixather. nih.govnih.gov

Clinical investigations have shown promising results in heavily pre-treated patients with various hematological malignancies, including multiple myeloma, lymphoma, and acute myeloid leukemia (AML). tandfonline.comopenmedscience.compatsnap.com In a pilot study involving patients with relapsed multiple myeloma, Pentixather radioligand therapy (RLT) showed encouraging responses. tandfonline.com Similarly, studies in patients with non-Hodgkin lymphoma have reported anti-lymphoma activity following treatment with [⁹⁰Y]Y-Pentixather. tandfonline.com The therapeutic potential is also being explored in solid tumors that overexpress CXCR4, such as lung, pancreatic, and colorectal cancers. openmedscience.com

Dosimetry and Pharmacokinetic Considerations for Therapy

Dosimetry, the measurement of the absorbed dose of radiation, is a critical aspect of planning and executing radioligand therapy to maximize the therapeutic effect on tumors while minimizing damage to healthy organs. nih.govd-nb.info Pre-therapeutic dosimetry is often performed using a small, diagnostic dose of [¹⁷⁷Lu]Lu-Pentixather to calculate the expected radiation dose to various organs. thno.orgd-nb.info

Pharmacokinetic studies analyze how the radiopharmaceutical is absorbed, distributed, metabolized, and excreted by the body. nih.gov Studies have shown that [¹⁷⁷Lu]Lu-Pentixather exhibits a favorable pharmacokinetic profile with high and sustained accumulation in tumors. nih.govnih.gov The kidneys are generally the dose-limiting organs for Pentixather-based therapies. nih.govthno.orgsnmjournals.org Therefore, careful monitoring of renal function and dosimetry is essential. d-nb.info The absorbed doses to tumors have been shown to be substantial, indicating the potential for therapeutic efficacy. nih.gov

Clinical Trial Progress for Therapeutic Agents

The promising results from early studies have spurred further clinical investigation into this compound-based radiotherapeutics. Several clinical trials are underway to evaluate the safety and efficacy of [¹⁷⁷Lu]Lu-Pentixather and [⁹⁰Y]Y-Pentixather in a broader range of cancers and patient populations.

A Phase I/II clinical trial is currently evaluating [¹⁷⁷Lu]Lu-PentixaTher in adults with relapsed or refractory CXCR4-positive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). pentixapharm.com Another active clinical trial is investigating the potential of [⁹⁰Y]Y-Pentixather for patients with lymphomatous involvement of the central nervous system. tandfonline.com Furthermore, a Phase I/II trial is assessing the use of [⁹⁰Y]Y-Pentixather in patients with multiple myeloma and other lymphomas. mdc-berlin.de

The table below provides a snapshot of some of the ongoing and planned clinical trials for this compound-based therapeutic agents.

Compound Indication Phase Status ClinicalTrials.gov ID
[¹⁷⁷Lu]Lu-PentixaTherRelapsed/refractory CXCR4+ Acute LeukemiaI/IIRecruitingNCT06356922 pentixapharm.comclinicaltrials.gov
[⁹⁰Y]Y-PentixaTherRecurrent/refractory CNS LymphomaI/IIIn preparationEudraCT No. 2021–002364–43 mdc-berlin.de
[⁹⁰Y]Y-PentixaTherMultiple Myeloma and other LymphomasI/IIIn preparationEudraCT No. 2022–002989–33 mdc-berlin.de

These trials, along with others, are expected to provide more definitive data on the therapeutic potential and optimal use of this compound-based radioligand therapy in the management of various cancers. mdc-berlin.de

Emerging Clinical Applications Beyond Oncology

Cardiovascular Diseases

Inflammation plays a critical role in the pathogenesis of various cardiovascular diseases, including myocardial infarction and atherosclerosis. mdpi.comsnmjournals.org [⁶⁸Ga]Pentixafor's ability to image CXCR4 expression on inflammatory cells offers a non-invasive method to assess this inflammatory component. snmjournals.orgmdpi.com

Imaging of Myocardial Inflammation (e.g., Post-Myocardial Infarction)

Acute myocardial infarction (AMI) involves a significant inflammatory response as part of the healing process. jacc.org [⁶⁸Ga]this compound PET imaging has demonstrated the ability to detect elevated CXCR4 expression in the infarcted myocardium following AMI. mdpi.comoncotarget.comjacc.orgsnmjournals.org Studies in animal models have shown that [⁶⁸Ga]this compound uptake in the infarcted area peaks at specific time points post-AMI and correlates with the presence of pro-inflammatory cells. snmjournals.org In patients, [⁶⁸Ga]this compound signal has been observed in some, but not all, infarcted segments, and the signal intensity can vary. jacc.org Research suggests that the uptake may be higher at earlier times after coronary ligation and in severely injured segments. jacc.org Furthermore, studies indicate a correlation between elevated [⁶⁸Ga]this compound uptake in active arterial segments and cardiac uptake, suggesting a symmetric CXCR4 immune signaling within the cardiovascular system. mdpi.com The potential of [⁶⁸Ga]this compound PET imaging to identify patients at risk for post-MI heart failure and to monitor the effects of anti-inflammatory interventions is being investigated. jacc.org A phase II clinical study is currently investigating the sensitivity of [⁶⁸Ga]this compound in a cardiovascular and inflammatory setting, focusing on conditions like acute cellular cardiac allograft rejection, cardiac sarcoidosis, and immune checkpoint inhibitor-induced myocarditis, where non-invasive diagnosis remains challenging. pentixapharm.comappliedradiology.com

Assessment of Atherosclerosis and Plaque Inflammation

Atherosclerosis is considered a chronic inflammatory disease, with inflammation contributing to all stages of plaque development and instability. mdpi.comsnmjournals.org [⁶⁸Ga]this compound PET has shown promise for imaging inflammation within atherosclerotic plaques by targeting CXCR4 expressed on macrophages and T cells in the arterial wall. snmjournals.orgmdpi.comresearchgate.net Compared to the commonly used tracer [¹⁸F]FDG, which can have limitations in cardiovascular imaging due to high myocardial uptake and lower specificity for inflammatory cells, [⁶⁸Ga]this compound offers better visualization of atherosclerotic lesions with a clearer background. mdpi.comsnmjournals.orgnih.govlongdom.orgnih.gov Studies have shown that [⁶⁸Ga]this compound PET/CT and PET/MRI can identify more atherosclerotic lesions than [¹⁸F]FDG PET/CT and PET/MRI, respectively. snmjournals.orgmdpi.com The uptake of [⁶⁸Ga]this compound in arterial lesions has been found to be significantly associated with surrogate markers of atherosclerosis, including calcified plaque burden and the presence of cardiovascular risk factors. researchgate.netnih.govresearchgate.netsnmjournals.org Histological evidence supports the co-localization of CXCR4 with macrophages and T lymphocytes in human excised carotid plaques, further validating this compound's target specificity. mdpi.com

Data on [⁶⁸Ga]this compound uptake in atherosclerotic lesions compared to [¹⁸F]FDG:

Imaging ModalityTracerLesions Identified (%)Target-to-Background Ratio (TBR)
PET/MRI[⁶⁸Ga]this compound881.90 ± 0.36
PET/MRI[¹⁸F]FDG481.63 ± 0.29

Role in Cardiovascular Risk Stratification

The association between arterial wall [⁶⁸Ga]this compound uptake and cardiovascular risk factors suggests its potential role in cardiovascular risk stratification. mdpi.comresearchgate.netnih.govresearchgate.netsnmjournals.org Studies have demonstrated that [⁶⁸Ga]this compound signal intensity increases with the number of cardiovascular risk factors present in patients. researchgate.netsnmjournals.org Patients with a high-risk profile have shown significantly higher [⁶⁸Ga]this compound uptake compared to those with a low-risk profile. mdpi.comresearchgate.net This link between tracer uptake and risk factors like age, arterial hypertension, hypercholesterolemia, history of smoking, and prior cardiovascular events indicates that CXCR4-targeted imaging may help identify individuals at higher risk of experiencing future cardiovascular events, potentially by identifying vulnerable plaques. researchgate.netnih.govresearchgate.netsnmjournals.org

Infection and Inflammation

Beyond cardiovascular applications, [⁶⁸Ga]this compound has been explored for imaging infectious and inflammatory processes in other parts of the body, leveraging the role of CXCR4 in the recruitment of leukocytes to sites of inflammation. mdpi.commedscape.com

Imaging Chronic Bone Infections (e.g., Osteomyelitis)

Chronic bone infections, such as osteomyelitis, can be challenging to diagnose accurately. medscape.comsnmjournals.org [⁶⁸Ga]this compound PET/CT has shown suitability for diagnosing chronic infections of the skeleton by imaging CXCR4 expression on inflammatory cells involved in these infections. medscape.comsnmjournals.orgsnmjournals.orgresearchgate.net Pilot studies have indicated that [⁶⁸Ga]this compound PET/CT can provide diagnostic value in suspected chronic skeletal infections, including osteitis, osteomyelitis of peripheral bone and the maxilla, and infected endoprostheses. snmjournals.orgsnmjournals.orgresearchgate.net In some cases, [⁶⁸Ga]this compound PET/CT has revealed distinct osteomyelitis that was not as clearly visualized by other imaging modalities like [⁹⁹mTc]-besilesomab scintigraphy. snmjournals.org The ability to specifically image lymphocytic infiltration may offer a diagnostic advantage in certain types of bone infections, such as those affecting the axial skeleton or early postoperative osteomyelitis. snmjournals.orgsnmjournals.org

Data on [⁶⁸Ga]this compound PET/CT findings in patients with suspected chronic bone infection:

DiagnosisNumber of Patients[⁶⁸Ga]this compound PET/CT PositiveTarget-Background Ratio (Mean)
Osteitis/Osteomyelitis (Peripheral Bone)3Yes8.7 (range 5.1-15)
Osteomyelitis (Maxilla/Mandibula)2Yes8.7 (range 5.1-15)
Spondylodiskitis/Infected Endoprostheses4Yes8.7 (range 5.1-15)
Negative Cases5No-

Note: This table is based on data from a pilot study and is intended for illustrative purposes. snmjournals.orgsnmjournals.orgresearchgate.net

Visualization of General Inflammatory Processes

CXCR4 is expressed on various pro-inflammatory immune cell types, including monocytes, macrophages, and T and B lymphocytes, which are recruited to sites of general inflammation. mdpi.commdpi.com This widespread expression makes CXCR4 a potential target for imaging various inflammatory conditions. mdpi.comscite.ai While research is ongoing, [⁶⁸Ga]this compound's ability to bind to CXCR4 allows for the visualization of these inflammatory cell populations, offering a tool to assess the extent and location of inflammatory processes throughout the body. mdpi.comscite.ai This includes potential applications in conditions like urinary tract infections and idiopathic pulmonary fibrosis, although further studies are needed to fully determine its value in diverse inflammatory settings. mdpi.comresearchgate.net

Methodological Considerations in Pentixafor Research

Radiolabeling Procedures for Diagnostic and Therapeutic Constructs

The utility of Pentixafor in nuclear medicine hinges on its effective labeling with radionuclides for both diagnostic imaging and therapeutic applications. The process involves chelating a metallic radionuclide to the this compound peptide, which has been modified with a chelating agent, most commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). tandfonline.com

For diagnostic purposes, particularly Positron Emission Tomography (PET), this compound is labeled with the positron-emitter Gallium-68 (⁶⁸Ga). tandfonline.com ⁶⁸Ga is a generator-produced radionuclide with a convenient half-life of 68 minutes, making it well-suited for PET imaging. uiowa.edunih.gov A common and efficient radiolabeling method is the sodium chloride (NaCl)-based cationic elution technique. uiowa.edunih.gov In this procedure, ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator is trapped on a cation exchange cartridge and then eluted with an acidified 5 M NaCl solution directly into a buffered solution containing the DOTA-conjugated this compound peptide. uiowa.edunih.gov This method is advantageous due to its high efficiency, speed (often completed in 12-16 minutes), and the absence of organic solvents, which simplifies the final preparation of the radiopharmaceutical, [68Ga]Ga-Pentixafor, for clinical use. uiowa.edunih.gov Microwave activation has also been explored as a technique to accelerate the labeling process.

For therapeutic constructs, a this compound analogue named Pentixather is labeled with beta-emitting radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). tandfonline.comnih.gov Pentixather is a cyclic pentapeptide designed for high-affinity binding to CXCR4-expressing tumors. tandfonline.comnih.gov The labeling process for [¹⁷⁷Lu]Lu-Pentixather involves dissolving Pentixather in water, adding it to a solution of ¹⁷⁷LuCl₃, and heating the mixture at 95°C for approximately 20 minutes in the presence of a buffer like ammonium (B1175870) acetate. thno.org This creates a stable therapeutic agent capable of delivering targeted radiation to cancer cells. thno.orgsnmjournals.org The resulting radiopharmaceutical, [¹⁷⁷Lu]Lu-Pentixather, has shown excellent stability and high tumor accumulation in preclinical and clinical studies. thno.orgbioone.org

Positron Emission Tomography (PET) and Hybrid Imaging (PET/CT, PET/MRI) Protocols

PET imaging with [68Ga]Ga-Pentixafor, often performed using hybrid PET/CT or PET/MRI scanners, follows specific protocols to ensure optimal image quality and diagnostic accuracy. Typically, image acquisition begins 40 to 60 minutes after the intravenous injection of the radiotracer. thno.orgnih.govmdpi.com

Prior to the PET scan, a low-dose Computed Tomography (CT) scan is usually acquired for attenuation correction and anatomical localization. nih.govfrontiersin.org Typical CT parameters include 20-35 mAs and 120 keV, with a 512 x 512 matrix and a slice thickness of 5 mm. nih.gov

The PET data is acquired in three-dimensional (3D) mode, with an acquisition time of 2 to 5 minutes per bed position. thno.orgnih.gov The images are then reconstructed using iterative algorithms, such as the Ordered Subsets Expectation Maximization (OSEM) algorithm. mdpi.com Modern reconstructions often incorporate Point Spread Function (PSF) correction to improve resolution. thno.orgmdpi.com Common reconstruction parameters involve 3 iterations and 21 or 24 subsets, using a matrix size of 172x172 or 200x200. thno.orgnih.govfrontiersin.org The reconstructed images are corrected for attenuation, scatter, random events, and dead-time, and a Gaussian filter (e.g., 2-3 mm Full Width at Half Maximum) may be applied to smooth the images. mdpi.comfrontiersin.org

Following image acquisition and reconstruction, a semi-quantitative analysis is performed to measure tracer uptake in tissues. The most common metric is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration for the injected dose and the patient's body weight. snmjournals.org Both the maximum SUV (SUVmax) within a lesion and the mean SUV (SUVmean) are frequently reported. frontiersin.orgthno.org

To assess lesion contrast and specificity, Tumor-to-Background Ratios (TBR) are calculated. thno.org This is typically done by dividing the SUVmax of the lesion by the SUVmean of a background reference region. snmjournals.org Common background regions include the blood pool (measured in the vena cava or aorta), liver, or contralateral healthy tissue. thno.orgmdpi.comsnmjournals.org In addition to SUV and TBR, other volumetric parameters such as Metabolic Tumor Volume (MTV) and Total Lesion Uptake (TLU) may be calculated, especially when comparing [68Ga]Ga-Pentixafor to [18F]FDG PET. snmjournals.org

Image Acquisition and Reconstruction Methodologies

Comparison of [68Ga]Ga-Pentixafor with Other Imaging Modalities

The clinical value of [68Ga]Ga-Pentixafor is often evaluated by comparing its performance to established imaging methods.

[¹⁸F]F-Fluorodeoxyglucose ([¹⁸F]FDG) PET is a widely used imaging modality in oncology that measures glucose metabolism. Numerous studies have compared [68Ga]Ga-Pentixafor with [¹⁸F]FDG across various cancers, revealing complementary roles.

Uptake Intensity : In many solid tumors, including breast cancer, non-small cell lung cancer, and gynecologic cancers, [¹⁸F]FDG generally demonstrates higher tracer accumulation and SUVmax values in primary lesions and metastases compared to [68Ga]Ga-Pentixafor. snmjournals.orgmdpi.comnih.govmdpi.com For instance, in a study on breast cancer, the mean SUVmax was 18.8 for [¹⁸F]FDG versus 7.26 for [68Ga]Ga-Pentixafor. mdpi.comnih.gov

Tumor-to-Background Ratio (TBR) : Despite lower absolute uptake, [68Ga]Ga-Pentixafor frequently provides higher TBRs, leading to better image contrast in certain diseases like mantle cell lymphoma and glioblastoma. thno.orgthno.orgmdpi.com

Interactive Table: Comparison of [⁶⁸Ga]Ga-Pentixafor and [¹⁸F]FDG PET in Various Cancers

Cancer Type Finding Reference
Mantle Cell Lymphoma [⁶⁸Ga]Ga-Pentixafor showed higher sensitivity (100% vs 75.2%) and significantly higher SUVs and TBRs than [¹⁸F]FDG. thno.org
Multiple Myeloma [⁶⁸Ga]Ga-Pentixafor was superior for detecting medullary bone lesions; [¹⁸F]FDG showed higher SUV in extramedullary disease. nih.govoup.com
Breast Cancer [¹⁸F]FDG had higher SUVmax. [⁶⁸Ga]Ga-Pentixafor was better for brain/skull metastases; [¹⁸F]FDG was better for bone marrow metastases. mdpi.comnih.gov
Glioblastoma [¹⁸F]FET showed higher SUVmean and SUVmax, but [⁶⁸Ga]Ga-Pentixafor had significantly higher TBRs. thno.org
Small Cell Lung Cancer [¹⁸F]FDG visualized more lesions than [⁶⁸Ga]Ga-Pentixafor. mdpi.comnih.gov
Cervical Cancer [¹⁸F]FDG detected more lesions (68 vs 37) and had significantly higher SUVmax (19.9 vs 6.2) than [⁶⁸Ga]Ga-Pentixafor. snmjournals.org
Neuroendocrine Tumors [¹⁸F]FDG was positive in 85% of patients, while [⁶⁸Ga]Ga-Pentixafor was positive in 50%. mdpi.comresearchgate.net

[⁶⁸Ga]Ga-DOTATOC is a radiotracer that targets somatostatin (B550006) receptors (SSTR), commonly used for imaging neuroendocrine tumors (NETs).

In small cell lung cancer (SCLC) , which can express both CXCR4 and SSTRs, [68Ga]Ga-Pentixafor revealed more lesions and significantly higher tumor-to-background ratios than [68Ga]Ga-DOTATOC. mdpi.comoncotarget.com

In gastroenteropancreatic NETs (GEP-NETs) , [68Ga]Ga-DOTATOC was found to be more sensitive, detecting tumors in 92% of patients compared to 50% for [68Ga]Ga-Pentixafor. mdpi.comresearchgate.net However, [68Ga]Ga-Pentixafor demonstrated uptake in higher-grade (G3) NETs that were sometimes negative on SSTR imaging, suggesting a potential role in more aggressive disease. mdpi.com

In mantle cell lymphoma, [68Ga]Ga-Pentixafor PET/MRI results were shown to be in agreement with MRI findings for assessing treatment response. mdpi.com The addition of this compound-PET to MRI can provide functional information about CXCR4 expression that is not available from anatomical imaging alone.

For the subtype diagnosis of primary aldosteronism (PA), [68Ga]Ga-Pentixafor PET/CT has emerged as a non-invasive alternative to adrenal venous sampling (AVS), which is the current but technically challenging gold standard. clinicaltrials.eusnmjournals.org

Studies have shown that [68Ga]Ga-Pentixafor PET/CT has a comparable, and in some cases superior, ability to correctly lateralize aldosterone-producing adenomas. frontiersin.orgnih.gov

One prospective study reported a sensitivity and accuracy for [68Ga]Ga-Pentixafor PET of 89% and 92%, respectively, compared to 79% and 85% for AVS. frontiersin.orgnih.gov This suggests that CXCR4-targeted PET could potentially replace AVS in a significant number of patients, avoiding an invasive procedure. frontiersin.org

Integration with Histopathological and Molecular Correlates (e.g., Immunohistochemistry)

A crucial aspect of validating [68Ga]Ga-Pentixafor as an imaging biomarker is correlating its uptake with the actual expression of the CXCR4 receptor in tissue samples, typically measured by immunohistochemistry (IHC).

The findings from such correlative studies have been varied across different tumor types:

Positive Correlation : In some malignancies, a significant positive correlation has been observed. For example, in a study on head and neck cancer, [68Ga]Ga-Pentixafor SUVmean showed a statistically significant correlation with CXCR4 IHC staining (r = 0.5, p = 0.027). nih.gov Histological analysis of vestibular schwannomas and glioblastoma also confirmed CXCR4 expression in tumor areas with high [68Ga]Ga-Pentixafor uptake. frontiersin.orgthno.org

Lack of Correlation : In other studies, a direct correlation between PET uptake (SUVmax or SUVmean) and IHC scores was not found. This was the case in studies on breast cancer and glioblastoma. thno.orgmdpi.com Similarly, in small cell lung cancer, uptake did not seem to correlate with histological receptor expression. oncotarget.com Recent preliminary findings in gynecologic malignancies also reported no correlation between [68Ga]Ga-Pentixafor uptake and CXCR4 immunohistochemistry. cancernetwork.com

The discrepancy in these findings may be attributable to several factors, including the dynamic nature of CXCR4 expression on the cell surface, potential internalization of the receptor, differences in IHC staining protocols, and the time gap between imaging and biopsy. oncotarget.com Furthermore, PET imaging provides a whole-body, macroscopic assessment of receptor expression, while IHC analyzes a small, potentially heterogeneous tissue sample.

No consistent correlation has been found between [68Ga]Ga-Pentixafor uptake and the proliferation index Ki-67. frontiersin.orgthno.org

Interactive Table: Correlation between [⁶⁸Ga]Ga-Pentixafor PET and CXCR4 Immunohistochemistry (IHC)

Cancer Type Correlation Finding Reference
Head and Neck Cancer Statistically significant positive correlation (r=0.5) between SUVmean and IHC staining. nih.gov
Glioblastoma Confirmed CXCR4 expression in high-uptake areas, but no significant statistical correlation between SUV and IRS. thno.org
Breast Cancer No statistically significant correlation between PET metrics and CXCR4 IHC staining. mdpi.com
Vestibular Schwannoma Confirmed CXCR4 expression in tumors, but no correlation between PET uptake and IHC in the limited cohort. frontiersin.org
Small Cell Lung Cancer No apparent correlation between tracer uptake and histological receptor expression. oncotarget.com
Gynecologic Malignancies No correlation found in preliminary results. cancernetwork.com

Future Directions and Research Gaps

Ongoing Clinical Trials and Expansion into Novel Indications

Pentixafor is currently under investigation in numerous clinical trials for a range of conditions. nih.govclinicaltrials.eupentixapharm.com Initially showing promise in hematological malignancies like lymphoma and multiple myeloma, its application is expanding to solid tumors and non-oncological diseases. nih.govnih.govpentixapharm.com

Ongoing trials are exploring [⁶⁸Ga]this compound PET/CT for imaging in various cancers, including multiple myeloma, lymphoma (such as marginal zone lymphoma), neuroendocrine tumors, thymoma, leukemia, and solid tumors like small cell lung cancer (SCLC), glioblastoma, and cholangiocarcinoma. nih.govclinicaltrials.eusnmjournals.orgmdpi.com Beyond oncology, [⁶⁸Ga]this compound is being investigated for imaging inflammation, particularly in cardiovascular diseases like myocardial infarction and atherosclerosis, as well as infectious diseases such as chronic osteomyelitis. nih.govunil.chmdpi.comthno.org

Expansion into novel indications includes a Phase II study investigating [⁶⁸Ga]Ga-PentixaFor for identifying functional adrenal tumors in patients with primary aldosteronism or hypercortisolism. pentixapharm.combmj.com A Phase III study for marginal zone lymphoma is ongoing in Europe, and preparation for another Phase III study in primary aldosteronism is underway in the USA. pentixapharm.comezag.com Furthermore, new trials in hematological malignancies and bladder cancer are being prepared. pentixapharm.com

Therapeutic applications using [¹⁷⁷Lu]PentixaTher and [⁹⁰Y]PentixaTher are also being explored in clinical trials for advanced hematological malignancies, including multiple myeloma and non-Hodgkin lymphomas. openmedscience.comnih.govglobenewswire.com A Phase I/II trial is evaluating [¹⁷⁷Lu]PentixaTher in relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). globenewswire.com

Strategies for Optimizing CXCR4-Targeting Ligands for Enhanced Efficiency

Optimizing CXCR4-targeting ligands is crucial for improving imaging contrast and therapeutic efficacy. While [⁶⁸Ga]this compound has demonstrated efficient CXCR4 targeting, there is room for improvement, particularly in achieving higher target-to-background ratios (TBRs) for detecting low-level CXCR4 expression. nih.govthno.org

Research efforts are focused on developing next-generation ligands with enhanced CXCR4 affinity and favorable pharmacokinetic profiles. nih.govunil.chthno.org Studies have explored modifications to the linker structures connecting the targeting peptide to the chelator (like DOTA or NOTA) used for radionuclide complexation. unil.chthno.orgd-nb.info For example, replacing the AMBA linker in this compound with ABA or ABA-Gly has shown potential for improved affinity and cellular internalization in in vitro studies. unil.chthno.org Analogs with enhanced human CXCR4 affinity (approximately 10-fold higher than this compound) have been identified in preclinical studies. unil.ch

However, enhanced in vitro affinity does not always translate to improved in vivo targeting efficiency. A preclinical study evaluating a [⁶⁸Ga]NOTA-pentixafor analog, despite showing improved CXCR4 affinity in vitro, demonstrated compromised targeting efficiency in vivo with decreased tumor uptake and enhanced accumulation in excretory organs, resulting in inferior imaging contrast compared to [⁶⁸Ga]this compound. d-nb.info This highlights the complexity of ligand optimization and the need for thorough preclinical and clinical evaluation of novel compounds.

Strategies also include exploring different radioisotopes and chelators. nih.govacs.org For instance, the development of fluorine-18 (B77423) labeled this compound-based agents is being pursued due to the favorable properties of ¹⁸F for PET imaging. nih.gov

Addressing Discrepancies Between In Vitro and In Vivo CXCR4 Expression Data

Discrepancies between in vitro assessment of CXCR4 expression (e.g., by immunohistochemistry, IHC) and in vivo uptake of [⁶⁸Ga]this compound on PET/CT have been observed in various tumor types. mdpi.comnih.govoncotarget.com While some studies show a correlation between ex vivo CXCR4 levels from IHC and in vivo uptake, others report discordance. nih.govmdpi.com

Several factors may contribute to these discrepancies, including differences in the structures and binding characteristics of the antibodies used for IHC and the this compound peptide, as well as variations in tracer delivery and pharmacokinetics in vivo. mdpi.com Tumor heterogeneity in CXCR4 expression, even within a single lesion, can also play a role. mdpi.com

Further research is needed to understand the reasons for these discrepancies and to determine whether in vivo PET imaging with this compound reliably reflects the functional status and density of CXCR4 receptors relevant for targeted therapy. mdpi.comnih.gov This understanding is crucial for patient selection for CXCR4-targeted therapies and for interpreting imaging results.

Prospective and Controlled Study Designs to Strengthen Evidence Base

To solidify the role of this compound in clinical practice, more high-quality prospective and controlled studies are warranted. mdc-berlin.desnmjournals.org While numerous studies have demonstrated the potential of [⁶⁸Ga]this compound PET/CT in various indications, many have been retrospective or involved limited patient numbers. nih.govsnmjournals.org

Prospective studies with robust designs, including randomized controlled trials, are needed to compare the diagnostic performance of [⁶⁸Ga]this compound PET/CT with existing imaging modalities (such as ¹⁸F-FDG PET/CT) and standard diagnostic procedures (like adrenal vein sampling for primary aldosteronism). bmj.comsnmjournals.orgcenterwatch.comajronline.orgfrontiersin.org These studies should aim to clearly define the incremental value of this compound imaging in terms of accuracy, staging, treatment response assessment, and ultimately, patient outcomes. centerwatch.comajronline.org

For therapeutic applications with [¹⁷⁷Lu]PentixaTher and [⁹⁰Y]PentixaTher, prospective trials are essential to evaluate efficacy, optimize dosing regimens, and assess long-term outcomes in well-defined patient populations. nih.govmdc-berlin.de The integration of diagnostic imaging with therapeutic interventions in a theranostic approach necessitates carefully designed trials to assess the predictive value of this compound imaging for therapeutic response. mdc-berlin.de

Defining the Long-Term Role of this compound in Precision Medicine and Theranostics

The long-term role of this compound in precision medicine and theranostics is still being defined. As a CXCR4-targeting agent, this compound fits within the paradigm of precision medicine by enabling the visualization and potentially targeted treatment of diseases characterized by CXCR4 overexpression. openmedscience.comntno.org

The theranostic concept, utilizing [⁶⁸Ga]this compound for diagnosis and patient selection and [¹⁷⁷Lu]PentixaTher or [⁹⁰Y]PentixaTher for therapy, holds significant promise for personalizing cancer treatment. openmedscience.comnih.govmdc-berlin.dentno.org By identifying patients with sufficient CXCR4 expression, this approach aims to deliver targeted radiation directly to malignant cells, potentially improving efficacy and reducing toxicity compared to conventional therapies. openmedscience.commdpi.com

However, challenges remain, including optimizing patient selection criteria, determining the optimal timing and sequencing of theranostic interventions, and understanding potential mechanisms of resistance. openmedscience.compatsnap.com The ongoing clinical trials and future research addressing the gaps discussed in the preceding sections will be crucial in establishing the long-term clinical utility and optimal integration of this compound-based theranostics into routine clinical practice. openmedscience.commdc-berlin.de Furthermore, exploring the potential of combining CXCR4-targeted theranostics with other treatment modalities, such as chemotherapy or immunotherapy, may further enhance outcomes. snmjournals.orgpatsnap.com

Q & A

Q. What novel applications of [68Ga]this compound are supported by pilot data in non-oncologic diseases?

  • Methodological Guidance :
  • Explore its use in inflammatory conditions (e.g., rheumatoid arthritis) by correlating CXCR4 uptake with synovial biopsy findings .
  • Investigate endocrine disorders: A 2021 study demonstrated 90% accuracy in subtyping primary aldosteronism using adrenal [68Ga]this compound uptake ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentixafor
Reactant of Route 2
Pentixafor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.